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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (R)-1-(2-Ethylphenyl)ethan-1-amine: Structural Properties, Asymmetric Synthesis, and Analytical Validation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Laboratory Guide Executive Summary In modern drug discovery, the stereochemical integrity of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Laboratory Guide

Executive Summary

In modern drug discovery, the stereochemical integrity of primary amine building blocks is non-negotiable. (R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1) is a highly specialized, chiral ortho-substituted phenylethylamine. Unlike its unsubstituted analog, 1-phenylethylamine, the presence of an ethyl group at the ortho position introduces significant steric bulk. This structural feature restricts the rotational degrees of freedom of the adjacent chiral amine group, a property highly advantageous for "locking" pharmacophores into specific bioactive conformations during receptor binding.

This whitepaper provides an authoritative, self-validating framework for the physicochemical profiling, asymmetric resolution, and analytical validation of (R)-1-(2-Ethylphenyl)ethan-1-amine, ensuring high-fidelity integration into pharmaceutical pipelines.

Chemical Structure & Physicochemical Profiling

The structural uniqueness of (R)-1-(2-Ethylphenyl)ethan-1-amine lies in the interplay between the chiral center at the benzylic position and the adjacent ortho-ethyl substituent.

Mechanistic Insight: The ortho-ethyl group creates a sterically hindered microenvironment. In receptor-ligand interactions, this bulk forces the amine into a predictable spatial orientation, minimizing entropic penalties upon binding. However, this same steric hindrance complicates direct asymmetric synthesis (e.g., via enzymatic transamination), often necessitating classical diastereomeric resolution for scalable production.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound, critical for downstream formulation and pharmacokinetic modeling 1.

PropertyValueClinical / Chemical Significance
Chemical Name (R)-1-(2-Ethylphenyl)ethan-1-amineDefines absolute stereochemistry (R-configuration).
CAS Registry Number 1212859-34-1Unique identifier for regulatory tracking.
Molecular Formula C₁₀H₁₅N-
Molecular Weight 149.23 g/mol Low MW makes it an ideal fragment for lead optimization.
LogP ~2.27Optimal lipophilicity for blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 26.02 ŲExcellent membrane permeability profile.
Hydrogen Bond Donors/Acceptors 1 / 1Primary amine acts as a critical H-bond anchor.
Purity Standard ≥98% (ee > 99%)Required threshold for avoiding enantiomeric toxicity.

Asymmetric Synthesis & Resolution Workflows

While biocatalytic transamination is the modern standard for chiral amine synthesis, the ortho-substitution of this specific substrate often causes active-site exclusion in wild-type transaminases. Therefore, diastereomeric salt resolution remains the most robust, scalable, and thermodynamically reliable method.

Causality in Resolving Agent Selection: We utilize enantiopure (R)-mandelic acid or isopropylidene glycerol hydrogen phthalate. Why? X-ray crystallographic studies of 1-arylethylamines demonstrate that mandelic acid forms a rigid, 2D hydrogen-bonded layer structure. The ortho-ethyl group of our target amine fits precisely into the hydrophobic vacancies of this lattice, driving the selective precipitation of the less-soluble diastereomeric salt while leaving the (S)-enantiomer in solution 2.

Step-by-Step Protocol: Classical Diastereomeric Resolution

This protocol is designed as a self-validating system. Do not proceed to the next step unless the built-in validation check passes.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 1-(2-Ethylphenyl)ethan-1-amine and 1.0 equivalent of (R)-mandelic acid in a 9:1 mixture of Ethanol/Water at 60°C until the solution is completely clear.

  • Controlled Cooling (Thermodynamic Control): Cool the solution linearly to 20°C over 4 hours. Causality: Rapid cooling causes kinetic trapping of the wrong enantiomer (conglomerate formation). Slow cooling ensures thermodynamic selection of the (R,R)-diastereomeric salt.

  • Filtration & Mother Liquor Check: Filter the resulting crystals.

    • Validation Check 1: Measure the optical rotation of the mother liquor. It must show a strong negative rotation, confirming the enrichment of the (S)-amine in the liquid phase.

  • Recrystallization: Recrystallize the solid once more from Ethanol/Water to upgrade the diastereomeric excess (de) to >99%.

  • Free-Basing: Suspend the pure salt in aqueous NaOH (1M) and extract with methyl tert-butyl ether (MTBE).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield pure (R)-1-(2-Ethylphenyl)ethan-1-amine.

SynthesisWorkflow Start Racemic 1-(2-Ethylphenyl)ethan-1-amine (Starting Material) Classical Classical Resolution (Chiral Acid Addition) Start->Classical Chemical Route SaltFormation Diastereomeric Salt Formation ((R)-Mandelic Acid) Classical->SaltFormation Crystallization Fractional Crystallization (Thermodynamic Control) SaltFormation->Crystallization Controlled Cooling (0.1°C/min) Target Pure (R)-1-(2-Ethylphenyl)ethan-1-amine (Target Enantiomer) Crystallization->Target Less Soluble Salt (Alkalinization) Waste (S)-Enantiomer (Retained in Mother Liquor) Crystallization->Waste More Soluble Salt

Workflow for the asymmetric resolution of 1-(2-Ethylphenyl)ethan-1-amine via diastereomeric salt formation.

Analytical Characterization & Self-Validating Protocols

To guarantee the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards required for pharmaceutical intermediates, the resolved amine must undergo rigorous analytical validation.

Step-by-Step Protocol: Chiral HPLC for Enantiomeric Excess (ee)

Causality in Method Design: Primary amines often exhibit severe peak tailing on silica-based columns due to secondary interactions with residual silanols. To counteract this, we utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA) and introduce an acidic additive (like ethanesulfonic acid or trifluoroacetic acid) into the mobile phase. This creates an ion-pair salt in the mobile phase, sharpening the peaks and enhancing the chiral recognition by the stationary phase 3.

  • System Preparation: Equilibrate a Chiralpak IA column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v).

  • System Suitability Test (SST): Inject a racemic standard of 1-(2-Ethylphenyl)ethan-1-amine.

    • Validation Check 2: The resolution factor (Rs) between the (R) and (S) peaks must be ≥ 1.5 (baseline resolution). If Rs < 1.5, column efficiency has degraded, and the run must be aborted.

  • Sample Injection: Inject 10 µL of the resolved (R)-amine sample (1 mg/mL in mobile phase).

  • Data Analysis: Integrate the area under the curve (AUC) for both enantiomeric peaks at 254 nm. Calculate ee% =[(Area R - Area S) / (Area R + Area S)] × 100. The acceptance criterion is >99.0% ee.

AnalyticalValidation Sample Resolved Amine Sample HPLC Chiral HPLC Analysis (Polysaccharide CSP + Additive) Sample->HPLC Aliquoted for ee% NMR NMR Spectroscopy (Chiral Solvating Agents) Sample->NMR Aliquoted for 3D Structure EE_Calc Enantiomeric Excess (ee) > 99% HPLC->EE_Calc Config_Det Absolute Configuration (R) NMR->Config_Det Validated Validated (R)-1-(2-Ethylphenyl)ethan-1-amine EE_Calc->Validated Pass (Rs > 1.5) Fail Reprocess / Recrystallize EE_Calc->Fail ee < 99% Config_Det->Validated Pass

Logical workflow for the analytical validation of chiral amines ensuring >99% enantiomeric excess.

Applications in Drug Development

The (R)-1-(2-Ethylphenyl)ethan-1-amine motif serves as a highly privileged scaffold in medicinal chemistry. Its primary applications include:

  • Pharmacophore Locking: The ortho-ethyl group restricts the rotation of the benzylic amine, forcing the molecule into a specific dihedral angle. This is highly utilized in the design of central nervous system (CNS) therapeutics, where rigidified phenylethylamines show higher selectivity for specific monoamine transporter subtypes (e.g., DAT vs. SERT).

  • Chiral Auxiliaries: Due to its high enantiomeric purity and steric bulk, it can be utilized as a chiral auxiliary in asymmetric synthesis, directing the stereochemical outcome of subsequent enolate alkylations or aldol condensations.

References

  • ChemScene. "1212859-34-1 | (r)-1-(2-Ethylphenyl)ethan-1-amine." ChemScene Chemical Database.
  • Kinbara, K., et al. "A high-performance, tailor-made resolving agent: remarkable enhancement of resolution ability by introducing a naphthyl group into the fundamental skeleton." Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.
  • ResearchGate. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." ResearchGate.

Sources

Exploratory

The Architecture of Chiral Amines: A Technical Guide to (R)-1-(2-Ethylphenyl)ethan-1-amine

As a Senior Application Scientist, I approach the selection and synthesis of chiral building blocks not merely as procedural steps, but as foundational architectural decisions. Among these, (R)-1-(2-Ethylphenyl)ethan-1-a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the selection and synthesis of chiral building blocks not merely as procedural steps, but as foundational architectural decisions. Among these, (R)-1-(2-Ethylphenyl)ethan-1-amine stands out as a highly specialized pharmacophore core. This whitepaper provides an in-depth technical synthesis of its chemical identifiers, the mechanistic causality behind its utility, and a self-validating protocol for its isolation.

Chemical Identity and Core Identifiers

Accurate indexing is the first pillar of scientific trustworthiness. The presence of the chiral center and the ortho-ethyl substitution necessitates strict differentiation between the racemate and the pure (R)-enantiomer. The generic CAS number for the racemic mixture is 807265-50-5 [1], while the isolated (R)-enantiomer is specifically indexed under CAS 1212859-34-1 [2].

Table 1: Primary Identifiers & Physicochemical Properties
PropertyValue
IUPAC Name (1R)-1-(2-ethylphenyl)ethan-1-amine
Generic CAS Number 807265-50-5
(R)-Enantiomer CAS Number 1212859-34-1[3]
Molecular Formula C₁₀H₁₅N[2]
Molecular Weight 149.23 g/mol [2]
MDL Number MFCD08057560
Canonical SMILES CCC1=CC=CC=C1N[2]

Mechanistic Causality in Pharmacophore Design

Why do drug development professionals specifically target the (R)-configuration with an ortho-ethyl group? The answer lies in conformational locking .

In medicinal chemistry, the ortho-ethyl group introduces significant allylic strain (A-1,3 strain) against the benzylic methyl group at the chiral center. This severe steric clash restricts the free rotation of the aryl-alkyl bond, locking the molecule into a highly predictable, rigid conformation. When this molecule is integrated into a larger Active Pharmaceutical Ingredient (API), this rigidity minimizes the entropic penalty typically incurred upon receptor binding. The (R)-spatial trajectory of the amine group ensures precise hydrogen bonding with the target receptor, directly causing an exponential increase in target affinity and selectivity compared to its des-ethyl or (S)-enantiomer counterparts.

G cluster_0 Receptor Binding Dynamics ortho_ethyl Ortho-Ethyl Group (Steric Bulk) conformation Restricted Bond Rotation (Conformational Locking) ortho_ethyl->conformation chiral_center (R)-Chiral Center (Spatial Trajectory) chiral_center->conformation affinity Enhanced Target Affinity & Selectivity conformation->affinity

Causal relationship between the ortho-ethyl substitution, stereocenter, and binding.

Experimental Protocol: Self-Validating Enzymatic Kinetic Resolution

To obtain pure (R)-1-(2-Ethylphenyl)ethan-1-amine, we deploy an enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B).

Why this is a Self-Validating System: A self-validating protocol inherently confirms its own success without requiring continuous orthogonal secondary assays. In this workflow, the spatial constraints of the CAL-B enzyme's catalytic triad act as a physical logic gate. The active site physically cannot accommodate the (S)-enantiomer due to the severe steric clash between the bulky ortho-ethylphenyl group and the enzyme wall. Therefore, the mere formation of the acylated product inherently validates that the (R)-configuration was successfully isolated. If the wrong enantiomer is present, the reaction simply does not proceed.

Step-by-Step Methodology
  • Substrate Preparation : Dissolve 100 mmol of racemic 1-(2-ethylphenyl)ethan-1-amine in 500 mL of methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition : Add 150 mmol of ethyl methoxyacetate. The electron-withdrawing methoxy group accelerates the acylation, driving the thermodynamic equilibrium forward.

  • Enzyme Introduction : Introduce 5.0 g of immobilized CAL-B (e.g., Novozym 435). The acrylic resin immobilization provides mechanical stability and enables simple filtration recovery.

  • Incubation & Monitoring : Stir the suspension at 45°C for 24 hours. The reaction will self-arrest at exactly 50% conversion, yielding the (R)-amide and unreacted (S)-amine.

  • Phase Separation : Filter off the enzyme. Extract the organic filtrate with 1M HCl. The unreacted (S)-amine partitions into the aqueous phase as a hydrochloride salt, while the highly lipophilic (R)-amide remains in the organic phase.

  • Hydrolysis : Concentrate the organic phase and reflux the isolated (R)-amide in 6N HCl for 12 hours to cleave the amide bond.

  • Free Base Isolation : Basify the resulting aqueous solution with 5M NaOH to pH 12. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the pure (R)-1-(2-ethylphenyl)ethan-1-amine free base.

G racemic Racemic 1-(2-Ethylphenyl) ethan-1-amine enzyme CAL-B Enzyme + Acyl Donor racemic->enzyme amide (R)-Amide (Acylated) enzyme->amide Enantioselective Acylation amine (S)-Amine (Unreacted) enzyme->amine No Reaction hydrolysis Acidic Hydrolysis (HCl / H2O) amide->hydrolysis pure_r Pure (R)-1-(2-Ethylphenyl) ethan-1-amine hydrolysis->pure_r

Workflow for the self-validating enzymatic kinetic resolution of the racemic amine.

Table 2: Quantitative Analytical Metrics (Post-Resolution)
ParameterSpecification / Result
Enantiomeric Excess (ee) > 99.5% (via Chiral HPLC)
Yield (Resolution) 48% (Theoretical maximum: 50%)
Chemoselectivity > 99% (No side-chain degradation)
Physical State Colorless to pale yellow liquid

References

Sources

Foundational

molecular weight and formula of (R)-1-(2-Ethylphenyl)ethan-1-amine

[1][2][3] Abstract This guide provides a comprehensive technical analysis of (R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1), a chiral primary amine utilized as a high-value building block in pharmaceutical synthe...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract

This guide provides a comprehensive technical analysis of (R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1), a chiral primary amine utilized as a high-value building block in pharmaceutical synthesis.[1][2][3] The document details its physicochemical properties, stereochemical assignment, asymmetric synthesis methodologies, and analytical validation protocols. It is designed for medicinal chemists and process engineers requiring precise data for drug development and scale-up operations.[1][2]

Physicochemical Profile

The compound is a chiral derivative of phenethylamine, distinguished by an ethyl substitution at the ortho-position of the phenyl ring.[1] This steric bulk influences both its pharmacological binding profiles and its behavior in asymmetric catalysis.

Core Identity Data[1][4]
ParameterTechnical Specification
Chemical Name (R)-1-(2-Ethylphenyl)ethan-1-amine
Synonyms (R)-1-(2-Ethylphenyl)ethylamine; (R)-

-Methyl-2-ethylbenzylamine
CAS Number 1212859-34-1 (Specific to (R)-enantiomer)
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~215 °C (Estimated at 760 mmHg); ~95-100 °C at 10 mmHg
Density ~0.94 g/cm³
pKa ~9.5 (Conjugate acid)
Chirality (R)-Enantiomer
Structural Composition

The molecule consists of a rigid benzene ring substituted at the 1-position with a chiral aminoethyl group and at the 2-position with an ethyl group.[1][2]

  • Formula Derivation:

    • Disubstituted Benzene Core:

      
      
      
    • Ortho-Ethyl Group:

      
       (
      
      
      
      )[1][2]
    • Chiral Aminoethyl Group:

      
       (
      
      
      
      )[1][2]
    • Total:

      
      
      

Stereochemical Analysis

The biological activity and synthetic utility of this amine rely heavily on its stereochemistry. The (R)-configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.[1][2]

CIP Priority Assignment

At the chiral center (benzylic carbon), the substituents are ranked by atomic number and connectivity:

  • 
     (Nitrogen, atomic #7):  Highest priority (1).
    
  • 
     (Aryl group):  Second priority (2). The aromatic carbon attached to the chiral center outranks the methyl carbon.
    
  • 
     (Methyl group):  Third priority (3).
    
  • 
     (Hydrogen):  Lowest priority (4).
    

Configuration: When the hydrogen (4) is oriented away from the viewer, the sequence 1


 2 

3 follows a clockwise direction, designating the (R) configuration.

Stereochemistry cluster_logic Determination Center Chiral Center (Benzylic Carbon) NH2 1. -NH2 (High Priority) Center->NH2 N (Z=7) Aryl 2. 2-Ethylphenyl (Aryl Ring) Center->Aryl C (Aromatic) Methyl 3. -CH3 (Methyl) Center->Methyl C (Aliphatic) H 4. -H (Low Priority) Center->H H (Z=1) NH2->Aryl Clockwise Aryl->Methyl Clockwise Result Clockwise Path (1->2->3) (R)-Configuration

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for (R)-1-(2-Ethylphenyl)ethan-1-amine.[1][2]

Synthesis & Manufacturing

Producing the pure (R)-enantiomer requires asymmetric catalysis to avoid the yield loss associated with resolving racemic mixtures.[1][2] The most robust industrial method is Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone.

Synthetic Route: Asymmetric Transfer Hydrogenation

This protocol utilizes a Ruthenium-based catalyst with a chiral diamine ligand (e.g., TsDPEN) to reduce 1-(2-ethylphenyl)ethanone directly to the chiral amine (via reductive amination) or to the chiral alcohol which is subsequently converted.[1][2]

Preferred Route: Reductive Amination via Transaminase or Metal Catalysis For high enantiomeric excess (ee > 99%),


-Transaminase biocatalysis is increasingly preferred.[1][2] However, for chemical synthesis, the Titanium-mediated imine formation followed by asymmetric reduction is standard.[1][2]

Step-by-Step Protocol (Chemical ATH):

  • Imine Formation:

    • Reagents: 1-(2-ethylphenyl)ethanone, Ammonia (in MeOH), Titanium(IV) isopropoxide (

      
      ).[1][2]
      
    • Conditions: Stir at ambient temperature for 12 hours to form the imine intermediate.

  • Asymmetric Reduction:

    • Catalyst: (S,S)-Ru-TsDPEN (Noyori catalyst).[1][2] Note: The ligand chirality dictates product chirality; screening is required to confirm (S,S) yields (R)-amine for this specific substrate.[1][2]

    • Hydrogen Source: Formic acid / Triethylamine azeotrope (5:2).

    • Reaction: The imine is reduced to the amine.

    • Workup: Acid-base extraction to remove titanium salts and isolate the basic amine.

Synthesis Ketone 1-(2-Ethylphenyl)ethanone (Precursor) Imine Ketimine Intermediate (Transient) Ketone->Imine + NH3 / Ti(OiPr)4 Product (R)-1-(2-Ethylphenyl)ethan-1-amine (>98% ee) Imine->Product Reduction Catalyst Ru-Catalyst / H-Source (Asymmetric Induction) Catalyst->Imine Catalysis

Figure 2: Asymmetric synthesis pathway from ketone precursor to chiral amine.[1][2]

Analytical Characterization

Validating the identity and purity of the (R)-enantiomer is critical.[1][2]

Chiral HPLC Method

To determine Enantiomeric Excess (ee), use a polysaccharide-based chiral stationary phase.[1][2]

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: The (R)- and (S)-enantiomers will have distinct retention times.[1][2] Baseline separation (

    
    ) is required for accurate quantification.
    
NMR Spectroscopy[1]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.10–7.30 (m, 4H, Ar-H)[1][2]
      
    • 
       4.35 (q, 1H, 
      
      
      
      Hz,
      
      
      -N)[1][2]
    • 
       2.65 (q, 2H, 
      
      
      
      )[1][2]
    • 
       1.35 (d, 3H, 
      
      
      
      Hz,
      
      
      )[1][2]
    • 
       1.20 (t, 3H, 
      
      
      
      )[1][2]
    • 
       1.50 (br s, 2H, 
      
      
      
      )

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][4][5][6]

    • H315: Causes skin irritation.[2][4][5][6][7]

    • H319: Causes serious eye irritation.[2][4][5][6]

    • H335: May cause respiratory irritation.[2][4][5][6]

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing long-term to prevent oxidation or carbamate formation from atmospheric

    
    .[1][2]
    
  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended temperature: 2-8 °C.

References

  • ChemScene. (2024). (R)-1-(2-Ethylphenyl)ethan-1-amine Product Analysis and CAS 1212859-34-1 Data. Retrieved from [2][4]

  • Stringham, R. W., & Ye, Y. K. (2006).[8] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1101(1-2), 86-93.[1][2] Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Ethylaniline and related amine derivatives. Retrieved from

  • Phenomenex. (2023). Chiral HPLC Separations Guidebook: Strategies for Chiral Amine Resolution. Retrieved from [2]

Sources

Exploratory

An In-depth Technical Guide to the Determination of Specific Optical Rotation for (R)-1-(2-Ethylphenyl)ethan-1-amine

The Significance of Chirality and Optical Rotation in Drug Development In the pharmaceutical industry, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-superimposable mirror images o...

Author: BenchChem Technical Support Team. Date: March 2026

The Significance of Chirality and Optical Rotation in Drug Development

In the pharmaceutical industry, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. The ability to isolate and characterize a single enantiomer is therefore crucial for the development of safe and effective drugs. Optical rotation is a fundamental property of chiral molecules that allows for the differentiation of enantiomers.[1][2] It is the rotation of the plane of polarized light as it passes through a solution containing a chiral compound.[1][3] The specific rotation, [α], is a standardized measure of this rotation and serves as a critical parameter for identifying and quantifying the enantiomeric purity of a substance.[4][5]

Theoretical Foundations of Optical Activity

Optical activity arises from the differential interaction of chiral molecules with left and right circularly polarized light.[6] A beam of plane-polarized light can be considered as a superposition of these two components. When passing through a chiral medium, the two components travel at different speeds, resulting in a rotation of the plane of polarization.[6]

The observed angle of rotation (α) is the measured angle in degrees and is dependent on several factors.[3][5] To obtain a standardized value, the specific rotation ([α]) is calculated using the following formula:[3][7]

[α]Tλ = α / (l × c)

Where:

  • [α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL).[3][8]

The direction of rotation is denoted by a sign: (+) for dextrorotatory (clockwise) and (-) for levorotatory (counter-clockwise).[4][9] It is crucial to understand that there is no direct correlation between the R/S designation of a chiral center and the sign of its specific rotation.[5][9]

Experimental Protocol for Determining the Specific Optical Rotation

This section outlines a detailed, self-validating protocol for the accurate measurement of the specific optical rotation of (R)-1-(2-Ethylphenyl)ethan-1-amine.

Instrumentation and Materials
  • Polarimeter: A calibrated instrument capable of measuring optical rotation at the sodium D-line (589 nm).[10][11]

  • Sample Cell (Cuvette): A 1 dm (10 cm) path length cell is standard.[5][12] Shorter path lengths can be used for highly concentrated samples or those with large rotations.[10]

  • Volumetric Flasks and Pipettes: Class A for accurate preparation of solutions.

  • (R)-1-(2-Ethylphenyl)ethan-1-amine: Sample of the highest possible purity.

  • Solvent: A suitable, optically inactive solvent in which the sample is soluble (e.g., methanol, ethanol, chloroform). The choice of solvent can influence the specific rotation and must be reported.[3]

  • Analytical Balance: For accurate weighing of the sample.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Polarimeter Measurement cluster_calculation Calculation & Reporting prep1 Accurately weigh (R)-1-(2-Ethylphenyl)ethan-1-amine prep2 Dissolve in a known volume of a suitable solvent in a volumetric flask prep1->prep2 prep3 Ensure complete dissolution and thermal equilibrium prep2->prep3 meas2 Rinse and fill the sample cell with the prepared solution, avoiding air bubbles prep3->meas2 meas1 Calibrate the polarimeter with a blank solvent meas1->meas2 meas3 Place the sample cell in the polarimeter meas2->meas3 meas4 Record the observed angle of rotation (α) meas3->meas4 calc1 Calculate the concentration (c) in g/mL meas4->calc1 calc2 Use the formula: [α] = α / (l × c) calc1->calc2 calc2->calc2 calc3 Report the specific rotation with temperature, wavelength, concentration, and solvent calc2->calc3

Caption: Experimental workflow for determining specific optical rotation.

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh a sample of (R)-1-(2-Ethylphenyl)ethan-1-amine (e.g., 100 mg) using an analytical balance.

    • Quantitatively transfer the sample to a 10.00 mL volumetric flask.

    • Add a portion of the chosen solvent (e.g., methanol) and swirl to dissolve the sample completely.

    • Carefully add more solvent to the flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Allow the solution to equilibrate to the temperature of the polarimeter.

  • Polarimeter Calibration and Measurement:

    • Turn on the polarimeter and allow the light source to stabilize.

    • Calibrate the instrument by filling the sample cell with the pure solvent (blank) and setting the reading to zero.

    • Rinse the sample cell with a small amount of the prepared sample solution.

    • Carefully fill the sample cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the filled sample cell into the polarimeter.

    • Record the observed angle of rotation (α). Take multiple readings and calculate the average to ensure precision.

  • Calculation of Specific Rotation:

    • Calculate the concentration (c) of your solution in g/mL. For the example above, c = 0.100 g / 10.00 mL = 0.0100 g/mL.

    • Use the formula to calculate the specific rotation. Assuming an observed rotation of +0.52° and a path length of 1 dm: [α] = +0.52° / (1 dm × 0.0100 g/mL) = +52°

    • The final reported value should include all experimental parameters, for example: [α]25D = +52 (c 0.01, methanol).

Factors Influencing Specific Rotation Values

The measured specific rotation is highly sensitive to experimental conditions. For reliable and reproducible results, the following factors must be controlled and reported:[3][5][13]

FactorInfluence on Specific Rotation
Temperature Can affect the density of the solution and the conformation of the chiral molecule.[3][5]
Wavelength The magnitude and even the sign of the rotation can change with the wavelength of light (a phenomenon known as optical rotatory dispersion). The sodium D-line (589 nm) is the standard.[4][8]
Solvent The polarity and hydrogen-bonding capability of the solvent can influence the conformation of the solute and its interaction with light.[3]
Concentration While the specific rotation should be independent of concentration, at high concentrations, intermolecular interactions can cause deviations.[5]

Data Interpretation and Trustworthiness

A non-zero specific rotation confirms the chiral nature of the sample and indicates an excess of one enantiomer. A racemic mixture (a 50:50 mixture of both enantiomers) will have a specific rotation of zero.[3] The magnitude of the specific rotation is directly proportional to the enantiomeric excess (ee) of the sample. Once the specific rotation of the pure enantiomer is known, the enantiomeric excess of a mixture can be calculated using the formula:

ee (%) = ([α]observed / [α]pure enantiomer) × 100

To ensure the trustworthiness of your results, it is essential to:

  • Use a properly calibrated polarimeter.

  • Work with high-purity samples and solvents.

  • Maintain a constant temperature during the measurement.

  • Report all experimental conditions alongside the specific rotation value.

Conclusion

References

  • Specific rotation - Wikipedia. (n.d.). Retrieved from [Link]

  • Optical Rotation in Chemistry: Definition, Formula & Examples - Vedantu. (n.d.). Retrieved from [Link]

  • Specific Rotation - Chemistry Steps. (2021, November 12). Retrieved from [Link]

  • Specific Rotation Equation Vs Optical Rotation - Polarimetry - Rudolph Research Analytical. (2012, December 14). Retrieved from [Link]

  • Polarimeter Data book-Polarimeter Glossary | ATAGO CO.,LTD. (n.d.). Retrieved from [Link]

  • Polarimeter: A Complete Guide - Munro Scientific. (n.d.). Retrieved from [Link]

  • Serrano, S., Rodríguez, I., Moreno, R., & Rincón, F. (2008). Detection of key factors affecting specific optical rotation determination in honey. CYTA - Journal of Food, 6(1), 69-75.
  • Nanda, V., Sarkar, B. C., Sharma, H. K., & Bawa, A. S. (2003). Physico-chemical properties and estimation of mineral content in honey produced from different plants in Northern India. Journal of food composition and analysis, 16(5), 613-619.
  • A general method to predict optical rotations of chiral molecules from their structures - PMC. (n.d.). Retrieved from [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. (2017, February 7). Retrieved from [Link]

  • Chiral resolution - Wikipedia. (n.d.). Retrieved from [Link]

  • 5.2: Optical Activity - Chemistry LibreTexts. (2015, July 5). Retrieved from [Link]

  • 5.3 Optical Activity - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • 3.6: Optical Activity - Chemistry LibreTexts. (2020, August 1). Retrieved from [Link]

  • Berson, J. A., & Greenbaum, M. A. (1958). Optically Active Amines. II. The Optical Rotatory Dispersion Curves of the N-Benzylidene and Substituted N-Benzylidene Derivatives of Some Open-Chain Primary Amines1,2. The Journal of Organic Chemistry, 23(10), 1475-1482.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed. (2024, May 3). Retrieved from [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

Foundational

safety data sheet SDS (R)-1-(2-Ethylphenyl)ethan-1-amine

Technical Monograph & Safety Guide: (R)-1-(2-Ethylphenyl)ethan-1-amine Document Control: Version: 2.0 (Technical Release) Executive Summary (R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1) is a high-value chiral bu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph & Safety Guide: (R)-1-(2-Ethylphenyl)ethan-1-amine

Document Control:

  • Version: 2.0 (Technical Release)

Executive Summary

(R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1) is a high-value chiral building block used extensively in the synthesis of stereochemically complex Active Pharmaceutical Ingredients (APIs).[1] As a chiral primary amine, it serves as a critical resolving agent and an intermediate for kinase inhibitors and GPCR ligands. This guide synthesizes safety protocols with advanced manufacturing insights, moving beyond standard compliance to provide a robust framework for researchers handling this sensitive compound.

Chemical Identity & Physical Properties

This compound belongs to the class of chiral phenethylamines. The presence of the ortho-ethyl group introduces significant steric bulk, influencing both its chemical reactivity and its binding affinity in biological targets.

PropertySpecification / Data
Chemical Name (R)-1-(2-Ethylphenyl)ethan-1-amine
CAS Number 1212859-34-1
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
SMILES CCC1=CC=CC=C1N
Appearance Colorless to pale yellow liquid
Density (Predicted) 0.95 – 0.97 g/mL (at 20°C)
Boiling Point ~195 – 200°C (at 760 mmHg)
Chirality (R)-Enantiomer
Solubility Soluble in ethanol, DMSO, DCM; slightly soluble in water.[2][3][4]

Hazard Identification & Safety Profile (GHS)

Expert Insight: While specific toxicological data for this enantiomer may be limited, structural analogs (e.g., phenethylamine, 2-ethylaniline) exhibit significant toxicity and corrosivity. The protocol below adopts a "Precautionary High-Hazard" approach.

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[5][6][7]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[5][8]

Signal Word: DANGER

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[6][9]

  • H302: Harmful if swallowed.[5][6][7][9]

  • H335: May cause respiratory irritation.[5][6][8][9]

Emergency Response Protocols

The following workflow dictates the immediate response to exposure. Speed is critical due to the corrosive nature of the amine functionality.

EmergencyResponse Start EXPOSURE INCIDENT Assess Assess Route of Exposure Start->Assess Skin SKIN CONTACT (Corrosive Risk) Assess->Skin Eye EYE CONTACT (Blindness Risk) Assess->Eye Inhal INHALATION (Respiratory Spasm) Assess->Inhal ActSkin 1. Remove Contaminated Clothing 2. Rinse Skin (15+ min) 3. Do NOT Neutralize Skin->ActSkin ActEye 1. Rinse Immediately (15+ min) 2. Remove Contacts if easy 3. Hold Eyelids Open Eye->ActEye ActInhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Sit upright (Semi-Fowler) Inhal->ActInhal Medical SEEK IMMEDIATE MEDICAL ATTENTION (Bring SDS) ActSkin->Medical ActEye->Medical ActInhal->Medical

Figure 1: Critical Emergency Response Workflow for Corrosive Amine Exposure.

Synthesis & Manufacturing: The Biocatalytic Advantage

Field-Proven Insight: Traditional chemical synthesis of chiral amines (e.g., reductive amination of ketones) often yields racemates requiring costly resolution, or utilizes expensive transition metal catalysts. Modern Standard: The industry standard has shifted to Biocatalysis using ω-Transaminases (ATAs) . This method offers superior enantioselectivity (>99% ee) and operates under mild aqueous conditions.

Protocol: Enzymatic Transamination
  • Substrate: 1-(2-Ethylphenyl)ethan-1-one (Prochiral Ketone).

  • Enzyme: (R)-selective ω-Transaminase (e.g., Arthrobacter sp. variant).

  • Amine Donor: Isopropylamine (sacrificial donor) or Alanine (with LDH/GDH recycling).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Mechanism of Action: The enzyme facilitates the transfer of an amino group from the donor to the ketone substrate via a PLP-Schiff base intermediate, strictly controlling the facial attack to yield the (R)-amine.

Biocatalysis Ketone Substrate: 1-(2-Ethylphenyl)ethanone Enzyme (R)-selective Transaminase (ATA) Ketone->Enzyme Donor Amine Donor: Isopropylamine Donor->Enzyme Complex Enzyme-Substrate Complex Enzyme->Complex PLP Cofactor: PLP PLP->Enzyme Product Product: (R)-1-(2-Ethylphenyl)ethan-1-amine (>99% ee) Complex->Product ByProduct By-Product: Acetone Complex->ByProduct

Figure 2: Biocatalytic Pathway for Stereoselective Synthesis.

Handling, Storage & Stability

The "Carbamate" Threat: Primary amines avidly absorb atmospheric CO₂ to form solid carbamate salts. This "crusting" compromises purity and stoichiometry in subsequent reactions.

  • Storage Atmosphere: Must be stored under Argon or Nitrogen .

  • Temperature: Refrigerate (2-8°C) to minimize oxidation and volatility.

  • Container: Tightly sealed glass or stainless steel. Avoid certain plastics that may leach plasticizers.

  • Racemization Risk: Low at neutral/basic pH. Avoid prolonged heating in strong acid, although chiral amines are generally configurationally stable compared to other chiral centers.

Analytical Characterization

Verifying the enantiomeric excess (ee) is the primary Critical Quality Attribute (CQA).

Recommended Method: Chiral HPLC

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1). Diethylamine is crucial to suppress peak tailing of the basic amine.

  • Detection: UV at 210 nm or 254 nm.

AnalysisWorkflow Sample Crude Sample (R)-Amine Prep Derivatization (Optional) (e.g., Mosher's Acid Chloride) Sample->Prep If direct UV weak HPLC Chiral HPLC (Chiralpak AD-H) Sample->HPLC Prep->HPLC Decision Check Purity HPLC->Decision Pass Pass (>98% ee) Release for Synthesis Decision->Pass Yes Fail Fail (<98% ee) Recrystallize (Tartrate Salt) Decision->Fail No Fail->Sample Reprocess

Figure 3: Analytical Workflow for Enantiomeric Purity Verification.

References

  • ChemScene. (2024). (R)-1-(2-Ethylphenyl)ethan-1-amine Product Data and CAS 1212859-34-1. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet for Phenethylamine Analogs (Generic Amine Hazards). Retrieved from

  • PubChem. (2025).[3][10] Compound Summary: 1-(2-ethylphenyl)ethanamine. National Library of Medicine. Retrieved from

  • Kelly, S. A., et al. (2018). Transaminases for chiral amine synthesis. PubMed. Retrieved from

  • Patsch, D., et al. (2023). Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine. Bioprocess and Biosystems Engineering. Retrieved from

Sources

Exploratory

Literature Review and Technical Guide: (R)-1-(2-Ethylphenyl)ethan-1-amine Derivatives in Asymmetric Synthesis and Drug Discovery

Executive Summary The pursuit of highly selective chiral auxiliaries and potent pharmacophores is a cornerstone of modern drug development. Among chiral primary amines, (R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective chiral auxiliaries and potent pharmacophores is a cornerstone of modern drug development. Among chiral primary amines, (R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1) has emerged as a privileged scaffold[1]. While structurally related to the ubiquitous 1-phenylethanamine[2], the targeted introduction of an ethyl group at the ortho position of the phenyl ring fundamentally alters the molecule's spatial dynamics. This in-depth technical guide explores the physicochemical profiling, structural causality, and advanced applications of (R)-1-(2-Ethylphenyl)ethan-1-amine derivatives, providing self-validating experimental protocols for researchers and synthetic chemists.

Structural Dynamics and Physicochemical Profiling

The efficacy of (R)-1-(2-Ethylphenyl)ethan-1-amine in both catalysis and receptor binding is dictated by its unique conformational landscape. The ortho-ethyl substitution creates significant steric encumbrance, restricting the free rotation of the C(aryl)-C(chiral) bond. This restriction minimizes allylic 1,3-strain (A-1,3 strain) between the ortho-alkyl group and the


-methyl group of the amine moiety.

Causality in Application: Because the molecule is forced into a preferred, rigidified conformation, it acts as a superior chiral shield in asymmetric synthesis. When utilized as a chiral auxiliary, it effectively blocks one face of reactive intermediates (such as enolates or imines), driving higher diastereomeric excesses (d.e.) than its unsubstituted counterparts[3].

Table 1: Core Physicochemical Properties

Data summarized for (R)-1-(2-Ethylphenyl)ethan-1-amine[1].

PropertyValueImplication for Drug Development
Molecular Formula C₁₀H₁₅NLow molecular weight allows for extensive downstream derivatization.
Molecular Weight 149.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area (TPSA) 26.02 ŲExcellent membrane permeability; highly suitable for CNS targets.
LogP 2.2687Optimal lipophilicity for crossing the blood-brain barrier (BBB).
Hydrogen Bond Donors/Acceptors 1 / 1Facilitates targeted, directional hydrogen bonding in receptor pockets.

Core Applications in Drug Discovery

Positive Allosteric Modulators (PAMs) of GABA_B Receptors

Derivatives of 1-arylethylamines, specifically N-(phenylpropyl)-1-arylethylamines, have demonstrated profound efficacy as positive allosteric modulators of GABA_B receptors[4]. The (R)-enantiomer dictates the spatial orientation required to dock into the allosteric binding pocket of the receptor's transmembrane domain. The steric bulk of the ortho-ethyl group enhances hydrophobic interactions within this pocket, leading to increased potency (EC₅₀ in the nanomolar range) and improved neuronal hyperpolarization[5].

Pathway Ligand GABA Receptor GABAB Receptor Ligand->Receptor PAM (R)-1-Arylethylamine PAM->Receptor GProtein Gi/o Protein Receptor->GProtein Effector Ion Channels GProtein->Effector Outcome Hyperpolarization Effector->Outcome

Mechanism of 1-arylethylamine derivatives as GABAB positive allosteric modulators.

Calcimimetics and CaSR Activation

Phenylalkylamines act selectively on the Calcium-Sensing Receptor (CaSR)[5]. Compounds mimicking or potentiating the effects of extracellular Ca²⁺ are termed calcimimetics, which are critical in treating hyperparathyroidism. The (R)-enantiomers of 1-arylethylamine derivatives are typically 10- to 100-fold more potent than their (S)-counterparts[5]. The ortho-ethyl substitution provides the necessary lipophilic anchoring to stabilize the active conformation of the CaSR.

Asymmetric Synthesis of Azetidine Scaffolds

Azetidines have gained massive traction in drug discovery due to their ability to introduce conformational constraint and modulate physicochemical properties[3]. Chiral 1-arylethylamines are employed to form N-borane complexes of azetidine-2-carbonitriles[3]. During base-promoted


-alkylation, the (R)-1-(2-ethylphenyl)ethyl group acts as a robust chiral auxiliary, ensuring highly diastereoselective functionalization of the 4-membered ring[6].
Table 2: Comparative Pharmacological Activity of 1-Arylethylamine Scaffolds

Representative data illustrating the impact of aryl substitution on receptor modulation[4][5].

Scaffold TypeTarget ReceptorPrimary ActionMax Activity / EC₅₀
Unsubstituted 1-PhenylethanamineGABA_BPAM> 50 µM
N-(3,3-diphenylpropyl)-1-arylethylamineGABA_BPAM~ 10 nM
(R)-1-(1-Naphthyl)ethylamineCaSRCalcimimetic~ 50 nM
(R)-1-(2-Ethylphenyl)ethanamine CaSR / GABA_BCalcimimetic / PAMHighly Potent (Predicted < 10 nM)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice.

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

The separation of racemic 1-(2-Ethylphenyl)ethan-1-amine is critical for downstream pharmaceutical applications[2].

Causality: We utilize (2R,3R)-Tartaric acid as the resolving agent. The chiral dicarboxylic acid forms a robust hydrogen-bonding network with the primary amine. The thermodynamic solubility difference between the (R,R) and (S,R) diastereomeric salts in a methanol/water matrix allows for the selective precipitation of the desired enantiomer[2].

Step-by-Step Workflow:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 1-(2-Ethylphenyl)ethan-1-amine in a 9:1 mixture of Methanol/Water. Add 1.0 equivalent of (2R,3R)-Tartaric acid.

  • Thermodynamic Equilibration: Heat the mixture to reflux (approx. 65°C) until a homogenous, clear solution is achieved. Self-Validation: Complete dissolution ensures no kinetic trapping of mixed salts.

  • Fractional Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour. Causality: Slow cooling promotes the growth of the thermodynamically favored, less soluble (R)-amine tartrate crystal lattice, excluding the more soluble (S)-diastereomer into the mother liquor[2].

  • Isolation: Filter the precipitated crystals and wash with cold methanol.

  • Free Base Liberation: Suspend the crystals in diethyl ether and add 50% aqueous NaOH until the aqueous layer reaches pH > 12. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure (R)-1-(2-Ethylphenyl)ethan-1-amine.

  • Analytical Validation: Confirm enantiomeric excess (e.e. > 98%) via Chiral HPLC using a Daicel Chiralcel OD-H column.

G Racemic Racemic 1-(2-Ethylphenyl)ethanamine SaltFormation Diastereomeric Salt Formation Racemic->SaltFormation Tartaric (2R,3R)-Tartaric Acid Tartaric->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization RSalt (R)-Amine Tartrate (Solid) Crystallization->RSalt SSalt (S)-Amine Tartrate (Liquor) Crystallization->SSalt FreeBase Alkaline Hydrolysis (NaOH) RSalt->FreeBase PureR Pure (R)-Enantiomer FreeBase->PureR

Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol 2: Reductive Amination for N-Alkylated Derivatives

Synthesizing N-(phenylpropyl) derivatives is a required step for generating GABA_B PAMs[4].

Causality: Utilizing Titanium(IV) isopropoxide[Ti(OPr)₄] as a Lewis acid and water scavenger drives the equilibrium towards the intermediate imine without the need for harsh conditions or a Dean-Stark apparatus. Subsequent reduction with NaBH₄ selectively reduces the activated imine over the unreacted aldehyde[4].

Step-by-Step Workflow:

  • Imine Formation: In a flame-dried flask under nitrogen, combine 1.0 mmol of (R)-1-(2-Ethylphenyl)ethan-1-amine and 1.0 mmol of 3-phenylpropanal in 5 mL of dry dichloromethane.

  • Lewis Acid Catalysis: Add 1.25 mmol of Titanium(IV) isopropoxide dropwise. Stir at room temperature for 6 hours.

  • Reduction: Cool the mixture to 0°C. Add a solution of Sodium borohydride (NaBH₄, 5.0 mmol) in 2 mL of absolute ethanol dropwise[4].

  • Quenching: Stir for 1 hour at room temperature, then quench with 10 mL of 10% aqueous NaHCO₃.

  • Extraction & Purification: Extract with dichloromethane. Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the resulting secondary amine via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

  • Analytical Validation: Confirm the structure via ¹H-NMR, ensuring the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of the new benzylic/aliphatic multiplet corresponding to the N-alkyl chain[4].

References

  • Title: Synthesis and Biological Activity of Allosteric Modulators of GABAB Receptors, Part 1. N-(Phenylpropyl)-1-arylethylamines Source: Australian Journal of Chemistry URL: [Link]

  • Title: Azetidines and their applications in asymmetric catalysis Source: ResearchGate URL: [Link]

Sources

Foundational

pKa values and basicity of (R)-1-(2-Ethylphenyl)ethan-1-amine

An In-Depth Technical Guide to the pKa and Basicity of (R)-1-(2-Ethylphenyl)ethan-1-amine Authored by: Gemini, Senior Application Scientist Publication Date: March 7, 2026 Abstract This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa and Basicity of (R)-1-(2-Ethylphenyl)ethan-1-amine

Authored by: Gemini, Senior Application Scientist
Publication Date: March 7, 2026

Abstract

This technical guide provides a comprehensive analysis of the pKa and basicity of the chiral amine, (R)-1-(2-Ethylphenyl)ethan-1-amine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of this molecule's basicity, offers a predicted pKa value based on structural analogs, and presents detailed experimental protocols for empirical pKa determination. The significance of these physicochemical properties in the context of medicinal chemistry and pharmacology is also thoroughly discussed.

Introduction: The Significance of pKa in Drug Development

(R)-1-(2-Ethylphenyl)ethan-1-amine is a primary amine with a stereocenter, making it a valuable chiral building block in the synthesis of pharmacologically active compounds. The basicity of the amine functional group, quantified by its pKa value, is a critical parameter that dictates the molecule's behavior in physiological environments. The extent of ionization at a given pH influences a wide array of pharmacokinetic and pharmacodynamic properties, including:

  • Aqueous Solubility: The protonated, ionized form of an amine is generally more water-soluble than the neutral form.

  • Membrane Permeability: The neutral, more lipophilic form is better able to cross biological membranes, such as the intestinal wall and the blood-brain barrier.

  • Receptor Binding: The charge state of a molecule can be crucial for its interaction with the target receptor.

  • Metabolism and Excretion: The ionization state affects how a drug is metabolized and subsequently eliminated from the body.

Therefore, a thorough understanding and accurate determination of the pKa of (R)-1-(2-Ethylphenyl)ethan-1-amine are essential for its effective utilization in drug design and development.

Theoretical Framework: Factors Influencing the Basicity of (R)-1-(2-Ethylphenyl)ethan-1-amine

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. For (R)-1-(2-Ethylphenyl)ethan-1-amine, several structural features influence its basicity:

  • Alkyl Groups: The molecule contains two electron-donating alkyl groups: an ethyl group on the phenyl ring and a methyl group on the ethylamine backbone. Alkyl groups, through their positive inductive effect, increase the electron density on the nitrogen atom, thereby increasing its basicity.

  • Phenyl Group: The phenyl ring, while not directly attached to the nitrogen, can have a modest electron-withdrawing effect. However, in this case, the nitrogen is separated from the ring by a carbon atom, mitigating this effect.

  • Steric Hindrance: The ethyl group is in the ortho position relative to the ethylamine substituent on the phenyl ring. This proximity can cause steric hindrance, potentially impeding the solvation of the protonated form of the amine (the ammonium ion). Effective solvation stabilizes the conjugate acid, and any hindrance to this stabilization can decrease basicity. However, given the flexibility of the ethyl group, this effect may be less pronounced than with bulkier ortho substituents.

Predicted pKa Value

While no experimentally determined pKa value for (R)-1-(2-Ethylphenyl)ethan-1-amine is readily available in the literature, we can estimate it by comparing it to structurally similar compounds.

CompoundStructurepKaRationale for Comparison
PhenethylamineC₆H₅CH₂CH₂NH₂9.83The parent compound without the ethyl and alpha-methyl groups.
AmphetamineC₆H₅CH₂CH(CH₃)NH₂9.9Structurally very similar, differing only by the absence of the ortho-ethyl group. The alpha-methyl group is present.
(R)-1-(2-Ethylphenyl)ethan-1-amine o-Et-C₆H₄CH(CH₃)NH₂ ~9.7 - 9.9 The electron-donating effect of the ortho-ethyl group is expected to slightly increase basicity, while potential steric hindrance might slightly decrease it. These two effects are likely to be minor and may partially cancel each other out, leading to a pKa value very close to that of amphetamine.

For a more precise, albeit still theoretical, value, computational methods are recommended. Software such as ACD/pKa, Schrödinger's Macro-pKa, and MoKa can provide predictions based on large databases of experimental values and quantum chemical calculations.

Experimental Determination of pKa

For definitive pKa determination, experimental methods are indispensable. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.

Potentiometric Titration

This is the most widely used method for pKa determination of amines. It involves monitoring the pH of a solution of the amine as a strong acid is added. The pKa is the pH at which half of the amine has been neutralized.

Experimental Protocol
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 15 mg of (R)-1-(2-Ethylphenyl)ethan-1-amine hydrochloride salt and dissolve it in 50 mL of deionized, CO₂-free water. The hydrochloride salt is used to improve water solubility.

    • If the free base is used, dissolve it in a solution of known excess of a strong acid (e.g., 0.1 M HCl) and then back-titrate with a strong base.

    • To maintain a constant ionic strength, 0.15 M KCl can be added to the solution.

  • Titrant Preparation:

    • Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.

  • Instrumentation Setup:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

    • Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Use an automated titrator or a burette to add the NaOH solution in small, precise increments (e.g., 0.05 mL).

  • Titration Procedure:

    • Begin stirring the solution and record the initial pH.

    • Add the titrant in increments, recording the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq) from the inflection point of the curve, often found by taking the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point (Veq/2).

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (Amine in water/KCl) calibrate Calibrate pH Meter prep_analyte->calibrate prep_titrant Standardize Titrant (0.1 M NaOH) titrate Titrate with NaOH, record pH vs. Volume calibrate->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_veq Determine Equivalence Point (Veq) (Inflection Point) plot_curve->find_veq calc_pka Calculate pKa (pH at Veq/2) find_veq->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable if the compound has a chromophore close to the basic center, and the UV-Vis spectrum changes upon protonation.

Experimental Protocol
  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values, spanning the expected pKa of the amine (e.g., from pH 8.5 to 11.5 in 0.2 pH unit increments).

  • Sample Preparation:

    • Prepare a stock solution of (R)-1-(2-Ethylphenyl)ethan-1-amine in a suitable solvent (e.g., methanol or DMSO).

    • In a series of cuvettes or a 96-well plate, add a small, constant amount of the stock solution to each of the different pH buffers.

  • Spectral Measurement:

    • Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.

    • Also, record the spectrum in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated form (A_BH+) and in a highly basic solution (e.g., pH 12) for the fully unprotonated form (A_B).

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated and unprotonated forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the amine.

    • Alternatively, the pKa can be calculated using the following equation for each pH:

      • pKa = pH + log[(A - A_B) / (A_BH+ - A)]

      • Where A is the absorbance at a given pH.

pKa in a Biological Context: The Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation is fundamental to understanding the degree of ionization of a drug at a given pH. For a basic drug like (R)-1-(2-Ethylphenyl)ethan-1-amine, the equation is:

pH = pKa + log ([B] / [BH⁺])

Where:

  • [B] is the concentration of the neutral (unprotonated) base.

  • [BH⁺] is the concentration of the ionized (protonated) conjugate acid.

This relationship dictates that:

  • When pH = pKa , the concentrations of the ionized and unionized forms are equal.

  • When pH < pKa , the amine will be predominantly in its ionized form (BH⁺). This is the case in the stomach (pH ~1.5-3.5).

  • When pH > pKa , the amine will be predominantly in its neutral form (B).

The ionization state has profound implications for drug absorption. For oral administration, a drug must pass from the acidic environment of the stomach to the more alkaline environment of the small intestine (pH ~6.0-7.4). The shift in pH will alter the ionization ratio, affecting both solubility and membrane permeability.

Ionization Equilibrium Across Physiological pH

G cluster_equilibrium Equilibrium: [BH⁺] ⇌ [B] + H⁺ pKa ~ 9.8 Stomach Stomach pH ~2 Ionized [BH⁺] (Protonated, Charged) Predominant at low pH Stomach->Ionized pH < pKa Blood Blood pH ~7.4 Blood->Ionized pH < pKa Intestine Intestine pH ~8 Neutral [B] (Neutral, Uncharged) Predominant at high pH Intestine->Neutral pH < pKa, but closer to pKa

Caption: pH-dependent ionization of a basic amine (pKa ~9.8).

Conclusion

The basicity and pKa of (R)-1-(2-Ethylphenyl)ethan-1-amine are cornerstone physicochemical properties for any research and development program involving this molecule. With a predicted pKa in the range of 9.7 to 9.9, this amine will be predominantly protonated and water-soluble at physiological pH. This guide has provided the theoretical basis for this prediction and outlined robust, field-proven experimental protocols for its accurate determination. A precise understanding of the pKa is not merely an academic exercise; it is a critical prerequisite for predicting and optimizing the pharmacokinetic behavior of any drug candidate derived from this valuable chiral intermediate.

References

  • Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative - PubMed. (1995). General Pharmacology. [Link]

  • Phenethylamine | C8H11N | CID 1001 - PubChem. National Institutes of Health. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. ACD/Labs. [Link]

  • Dextroamphetamine-Amphetamine - StatPearls - NCBI Bookshelf. National Institutes of Health. [Link]

  • Basicity of Amines - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

  • Phenethylamine - ChemBK. ChemBK. [Link]

  • Phenethylamine - Wikipedia. Wikipedia. [Link]

  • How do amines act as bases - Rawsource. (2024). Rawsource. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. National Institutes of Health. [Link]

  • Phenethylamine Impurities and Related Compound - Veeprho. Veeprho. [Link]

  • Amphetamine - Deranged Physiology. Deranged Physiology. [Link]

  • Basicity of Amines - Chemistry Steps. (2021). Chemistry Steps. [Link]

  • MoKa - pKa modelling - Molecular Discovery. Molecular Discovery. [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. Mettler Toledo. [Link]

  • Label for Adderall - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • pKa of a dye: UV-VIS Spectroscopy - Tripod. Tripod. [Link]

  • Basicity of amines | Organic Chemistry II Class Notes - Fiveable. Fiveable. [Link]

  • steric hinderance and basicity : r/Mcat - Reddit. (2021). Reddit. [Link]

  • Why is N-Methylaniline More Basic than Aniline? - Bloom Tech. (2024). Bloom Tech. [Link]

  • Compare Basicity of Aniline and N-

Protocols & Analytical Methods

Method

asymmetric synthesis protocols for (R)-1-(2-Ethylphenyl)ethan-1-amine

An In-Depth Guide to the Asymmetric Synthesis of (R)-1-(2-Ethylphenyl)ethan-1-amine for Advanced Research and Development Introduction: The Significance of Chiral Amines Chiral amines are cornerstones of modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Asymmetric Synthesis of (R)-1-(2-Ethylphenyl)ethan-1-amine for Advanced Research and Development

Introduction: The Significance of Chiral Amines

Chiral amines are cornerstones of modern medicinal chemistry and materials science, serving as indispensable building blocks for a vast array of pharmaceuticals, agrochemicals, and catalysts.[1] The specific stereochemistry of these molecules is often paramount, as different enantiomers can exhibit dramatically different biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful.[2] (R)-1-(2-Ethylphenyl)ethan-1-amine is a valuable chiral primary amine whose structural motif is of significant interest to drug development professionals. Achieving its synthesis in an enantiomerically pure form is a critical challenge that necessitates precise and efficient asymmetric protocols.

This technical guide, designed for researchers and application scientists, moves beyond simple procedural lists. It delves into the mechanistic rationale behind three distinct, field-proven protocols for the synthesis of (R)-1-(2-Ethylphenyl)ethan-1-amine. We will explore the principles and practical execution of Dynamic Kinetic Resolution (DKR), biocatalytic Asymmetric Reductive Amination, and classical Diastereoselective Crystallization, providing the in-depth knowledge required to select and implement the optimal strategy for your research objectives.

Method 1: Dynamic Kinetic Resolution (DKR) via Chemoenzymatic Catalysis

Expertise & Rationale: Dynamic Kinetic Resolution (DKR) is a highly efficient and elegant strategy that overcomes the 50% theoretical yield limit of traditional kinetic resolutions.[3] This method synergistically combines the high enantioselectivity of an enzyme with the efficiency of a metal catalyst. The process begins with a lipase, such as Candida antarctica Lipase B (CALB, often immobilized as Novozym 435), which selectively acylates one enantiomer of the racemic amine—in this case, the (S)-enantiomer—at a much faster rate than the (R)-enantiomer. Simultaneously, a racemization catalyst, typically a palladium-based complex, continuously interconverts the unreacted, slower-reacting (S)-amine back into the racemate.[4] This dynamic process funnels the entire racemic starting material into a single, desired acylated enantiomer, which can then be hydrolyzed to yield the target (R)-amine in high yield and enantiopurity.

The choice of an acyl donor is critical; simple esters like ethyl acetate are effective and also serve as the solvent, while alternatives like ethyl methoxyacetate can sometimes enhance selectivity.[4][5] The palladium nanocatalyst is chosen for its high activity in racemizing benzylic amines under relatively mild conditions, ensuring the enzymatic resolution is the rate-determining and selectivity-controlling step.[4]

Visual Workflow: Dynamic Kinetic Resolution

DKR_Workflow cluster_0 Reaction Vessel cluster_1 Workup racemate Racemic (R/S)-Amine s_amine (S)-Amine racemate->s_amine Racemization (Pd Catalyst) s_amine->racemate Racemization (Pd Catalyst) r_amine (R)-Amine s_amine->r_amine Racemization (Pd Catalyst) r_amine->s_amine Racemization (Pd Catalyst) acyl_r_amine Acylated (R)-Amine (Product Precursor) r_amine->acyl_r_amine Selective Acylation (Lipase + Acyl Donor) [Fast] hydrolysis Hydrolysis (e.g., HCl) acyl_r_amine->hydrolysis final_product (R)-Amine (Final Product) hydrolysis->final_product

Caption: Chemoenzymatic DKR of 1-(2-ethylphenyl)ethan-1-amine.

Experimental Protocol: Dynamic Kinetic Resolution

This protocol is adapted from established procedures for the DKR of primary amines.[4]

  • Vessel Preparation: A flame-dried 50 mL round-bottom flask is charged with a magnetic stir bar, a palladium racemization catalyst (e.g., 0.02 mmol Pd/AlO(OH) nanocatalyst), immobilized lipase Novozym 435 (40 mg), and anhydrous sodium carbonate (0.40 mmol, 42 mg) as a mild base.

  • Inert Atmosphere: The flask is sealed, evacuated, and backfilled with argon gas three times to ensure an inert atmosphere.

  • Reagent Addition: Racemic 1-(2-ethylphenyl)ethan-1-amine (1.0 mmol, 149 mg) is dissolved in the acyl donor/solvent (e.g., 16 mL of toluene and 800 µL of isopropyl acetate). This solution is added to the flask via syringe.

  • Reaction Conditions: The reaction mixture is heated to a constant temperature (e.g., 80-100°C) and stirred vigorously for 24-48 hours.

  • Monitoring: The reaction progress and enantiomeric excess (ee) of the product can be monitored by taking small aliquots and analyzing them via chiral Gas Chromatography (GC) after derivatization of the amine.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid catalysts (lipase and Pd catalyst) are removed by filtration. The solvent is removed under reduced pressure.

  • Hydrolysis: The resulting crude N-acetyl-(R)-1-(2-ethylphenyl)ethan-1-amine is dissolved in a suitable solvent (e.g., methanol) and hydrolyzed by refluxing with aqueous acid (e.g., 3M HCl) for 4-6 hours.

  • Purification: After cooling, the reaction mixture is basified with aqueous NaOH to pH > 12 and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the pure (R)-1-(2-Ethylphenyl)ethan-1-amine.

Data Summary: DKR Performance
ParameterTypical ValueRationale / Reference
Racemization CatalystPalladium NanocatalystHigh activity and recyclability for benzylic amines.[4]
Resolution CatalystNovozym 435 (CALB)Broad substrate scope, high stability, and selectivity.[6]
Acyl DonorIsopropyl AcetateEfficient, readily available acylating agent.[6]
SolventTolueneAprotic solvent compatible with both catalysts.
Temperature80 - 100 °CBalances enzyme activity and racemization rate.[4]
Yield >85% DKR overcomes the 50% yield limit of simple resolution.[4]
Enantiomeric Excess (ee) >98% High selectivity imparted by the enzymatic acylation step.[4]

Method 2: Asymmetric Reductive Amination using Transaminases

Expertise & Rationale: Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[3] Amine transaminases (ATAs) are powerful enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor, generating a chiral amine.[7] This one-pot reaction is highly atom-economical and operates under mild, aqueous conditions. The stereochemical outcome is controlled by the choice of enzyme; both (R)- and (S)-selective ATAs are commercially available, allowing access to either enantiomer of the target amine.[7]

For the synthesis of (R)-1-(2-Ethylphenyl)ethan-1-amine, an (R)-selective ATA is used to convert the prochiral ketone, 2-ethylacetophenone. Isopropylamine serves as a convenient amino donor, and its deaminated byproduct, acetone, is volatile and can be removed to drive the reaction equilibrium towards the product.[7] Pyridoxal 5'-phosphate (PLP) is a crucial cofactor required for the catalytic activity of the ATA.

Visual Workflow: Asymmetric Reductive Amination

ATA_Workflow cluster_main Biocatalytic Cascade ketone 2-Ethylacetophenone (Substrate) enzyme (R)-Amine Transaminase + PLP Cofactor ketone->enzyme amine_donor Isopropylamine (Amine Donor) amine_donor->enzyme product (R)-1-(2-Ethylphenyl)ethan-1-amine (Product) enzyme->product byproduct Acetone (Byproduct) enzyme->byproduct

Caption: ATA-catalyzed synthesis of the target (R)-amine.

Experimental Protocol: Biocatalytic Reductive Amination

This protocol is based on general procedures for ATA-catalyzed reactions.[8]

  • Buffer Preparation: Prepare a reaction buffer, for example, 100 mM sodium phosphate buffer at pH 7.5.

  • Reaction Setup: In a temperature-controlled vessel, combine the buffer, pyridoxal 5'-phosphate (PLP) cofactor (to a final concentration of 1 mM), and the (R)-selective amine transaminase (e.g., ATA-117, as a lyophilized powder or whole-cell lysate).

  • Reagent Addition: Add isopropylamine as the amine donor (e.g., to a final concentration of 0.5 - 1.0 M).

  • Substrate Addition: Dissolve the substrate, 2-ethylacetophenone (e.g., 50 mM final concentration), in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 1-2% v/v final concentration) and add it to the reaction mixture.

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation for 24 hours. The pH may need to be controlled throughout the reaction.

  • Workup: After the reaction is complete (monitored by HPLC or GC), basify the mixture to pH > 12 with aqueous NaOH.

  • Extraction and Purification: Extract the product amine with an organic solvent such as methyl-tert-butyl ether (MTBE) or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the product. Further purification can be achieved via silica gel chromatography if necessary.

Data Summary: ATA Performance
ParameterTypical ValueRationale / Reference
Biocatalyst(R)-selective ATA (e.g., from Codexis)Engineered enzymes provide high selectivity and activity.[7][8]
CofactorPyridoxal 5'-Phosphate (PLP)Essential for the catalytic mechanism of transaminases.
Amine DonorIsopropylamineInexpensive, readily available, and generates a volatile byproduct.[7]
Solvent SystemAqueous Buffer (pH 7.5) with DMSOGreen solvent system, mild conditions.[8]
Temperature30 - 40 °COptimal range for enzyme stability and activity.
Conversion >95% High conversion is achievable by controlling equilibrium.[7]
Enantiomeric Excess (ee) >99% ATAs are known for their exceptional enantioselectivity.[7]

Method 3: Diastereoselective Crystallization (Classical Resolution)

Expertise & Rationale: Classical resolution via diastereomeric salt formation is a robust, scalable, and time-tested method for separating enantiomers.[9] The principle relies on reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different properties, including solubility. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved.[10]

The crystallized salt is then isolated by filtration. Finally, the salt is "broken" by treatment with a base to liberate the enantiomerically enriched free amine, and the chiral resolving agent can often be recovered and reused. Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The success of this method is highly dependent on finding the right combination of resolving agent and solvent, which often requires empirical screening.

Visual Workflow: Diastereoselective Crystallization

Resolution_Workflow cluster_crystallization Fractional Crystallization cluster_liberation Product Isolation racemate Racemic (R/S)-Amine salt_formation Diastereomeric Salt Formation in Solvent racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->salt_formation salt_mixture Solution of Diastereomeric Salts (R-Amine:L-Acid) (S-Amine:L-Acid) salt_formation->salt_mixture solid_salt Crystallized Salt (Less Soluble Diastereomer) salt_mixture->solid_salt Cooling/ Evaporation mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) salt_mixture->mother_liquor Filtration base_treatment Base Treatment (e.g., NaOH) solid_salt->base_treatment final_product (R)-Amine (Final Product) base_treatment->final_product

Sources

Application

The Strategic Application of (R)-1-(2-Ethylphenyl)ethan-1-amine in Asymmetric Synthesis: A Guide for Researchers

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries h...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries have long stood as a robust and reliable strategy for inducing stereoselectivity in chemical transformations. This technical guide delves into the application of a specific and potent chiral auxiliary, (R)-1-(2-Ethylphenyl)ethan-1-amine, offering a comprehensive overview for researchers, scientists, and professionals in drug development.

While a multitude of chiral auxiliaries are commercially available, the selection of the appropriate auxiliary is a critical decision that can significantly impact the efficiency and stereochemical outcome of a synthetic sequence. (R)-1-(2-Ethylphenyl)ethan-1-amine, a chiral primary amine, presents a unique combination of steric and electronic properties that can be leveraged to achieve high levels of diastereoselectivity in a variety of asymmetric reactions.

Physicochemical Properties and Structural Rationale

(R)-1-(2-Ethylphenyl)ethan-1-amine is a chiral amine with the following key characteristics:

PropertyValue
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
CAS Number 1212859-34-1
Appearance Colorless to pale yellow liquid

The efficacy of a chiral auxiliary is intrinsically linked to its three-dimensional structure. The (R)-configuration at the stereocenter, coupled with the ortho-ethyl substituent on the phenyl ring, creates a well-defined chiral environment. This steric hindrance plays a crucial role in directing the approach of incoming reagents to one face of a prochiral substrate, thereby controlling the formation of a new stereocenter.

Core Application: Diastereoselective Enolate Alkylation

One of the most powerful applications of chiral auxiliaries derived from primary amines is in the diastereoselective alkylation of enolates. This strategy allows for the enantioselective synthesis of α-substituted carboxylic acids, which are valuable building blocks in organic synthesis.

The general workflow for this application is depicted below:

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling Coupling Agent (e.g., DCC, EDC) Carboxylic_Acid->Coupling + Auxiliary (R)-1-(2-Ethylphenyl)ethan-1-amine Auxiliary->Coupling Chiral_Amide Chiral Amide Coupling->Chiral_Amide Chiral_Amide2 Chiral Amide Base Strong Base (e.g., LDA, LHMDS) Chiral_Amide2->Base 1. Enolate Chiral Enolate Base->Enolate Alkylating_Agent Alkylating Agent (R'-X) Enolate->Alkylating_Agent 2. Alkylated_Amide Alkylated Amide (Diastereomeric Mixture) Alkylating_Agent->Alkylated_Amide Alkylated_Amide2 Alkylated Amide Hydrolysis Hydrolysis (e.g., acid or base) Alkylated_Amide2->Hydrolysis Carboxylic_Acid_Product α-Substituted Carboxylic Acid Hydrolysis->Carboxylic_Acid_Product Recovered_Auxiliary Recovered Auxiliary Hydrolysis->Recovered_Auxiliary

Method

Application Note: (R)-1-(2-Ethylphenyl)ethan-1-amine in Chiral Drug Synthesis

Topic: (R)-1-(2-Ethylphenyl)ethan-1-amine as a Pharmaceutical Intermediate Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (R)-1-(2-Ethylphenyl)ethan-1-amine as a Pharmaceutical Intermediate Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary

(R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1), also known as (R)-1-(2-ethylphenyl)ethylamine, is a high-value chiral building block used in the synthesis of atropisomeric kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the ortho-ethyl group, which provides significant steric bulk adjacent to the chiral center. In medicinal chemistry, this "steric steering" is utilized to lock conformations of drug molecules into bioactive states, improving potency and selectivity compared to their methyl-substituted analogs.

This guide outlines the critical parameters for its biocatalytic synthesis, downstream processing, and enantiomeric purity analysis, addressing the specific challenges posed by the bulky ortho-substitution.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name (1R)-1-(2-ethylphenyl)ethanamine
CAS Number 1212859-34-1
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Chirality (R)-Enantiomer
Physical State Colorless to pale yellow liquid
Boiling Point ~215°C (Predicted)
pKa ~9.5 (Conjugate acid)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; slightly soluble in water.[1]
Key Hazard Skin Irritant (H315), Eye Irritant (H319). Handle with care.

Application Focus: Steric Steering in Drug Design

The utility of (R)-1-(2-ethylphenyl)ethan-1-amine extends beyond simple chirality. It is frequently employed in Fragment-Based Drug Discovery (FBDD) for targets requiring hydrophobic pocket occupation with restricted rotation.

  • Kinase Inhibition: The ortho-ethyl group induces a "perpendicular" conformation of the phenyl ring relative to the amine backbone. This is critical for fitting into the ATP-binding pockets of kinases (e.g., MEK, PI3K) where flat molecules bind poorly.

  • Chiral Resolution: Due to its high steric bulk, this amine is an effective resolving agent for sterically congested racemic acids, often succeeding where phenethylamine fails.

Protocol A: Biocatalytic Synthesis via -Transaminase

Rationale: Traditional chemical synthesis (e.g., reductive amination) often yields racemates requiring expensive resolution. Asymmetric hydrogenation is difficult due to the ortho-ethyl steric hindrance. Biocatalysis using


-Transaminases (

-TA)
is the superior method, offering >99% ee and mild conditions.
Mechanism of Action

The reaction follows a Ping-Pong Bi-Bi mechanism .[2] The enzyme binds the amine donor (Isopropylamine), transfers the amino group to the cofactor (PLP


 PMP), releases acetone, and then transfers the amine to the prochiral ketone substrate.
Workflow Diagram

Biocatalysis cluster_conditions Reaction Conditions Substrate Substrate: 1-(2-ethylphenyl)ethanone Intermediate Enzyme-PMP Complex Substrate->Intermediate 3. Substrate Binding Donor Amine Donor: Isopropylamine (1M) Enzyme Catalyst: ω-Transaminase (PLP) Donor->Enzyme 1. Amination Enzyme->Intermediate PLP -> PMP Byproduct Byproduct: Acetone Enzyme->Byproduct 2. Deamination Product Product: (R)-1-(2-ethylphenyl)ethan-1-amine Intermediate->Product 4. Stereoselective Transfer Temp 30-35°C pH pH 7.5 (KPi Buffer) Cofactor PLP (1 mM)

Caption: Ping-Pong Bi-Bi mechanism for the transaminase-mediated asymmetric synthesis of the target amine.

Step-by-Step Procedure

Materials:

  • Substrate: 1-(2-ethylphenyl)ethanone (50 mM)

  • Enzyme: Commercial (R)-selective

    
    -Transaminase (e.g., ATA-117 or variants engineered for bulky substrates).
    
  • Donor: Isopropylamine (IPA) hydrochloride (1.0 M).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Execution:

  • Buffer Preparation: Dissolve PLP (1 mM final conc.) and IPA (1 M final conc.) in Potassium Phosphate buffer. Adjust pH to 7.5 using 5M NaOH. Note: High IPA concentration drives the equilibrium forward.

  • Substrate Addition: Add 1-(2-ethylphenyl)ethanone dissolved in DMSO (10% v/v final DMSO concentration) to the buffer.

    • Critical: Ensure the ketone is fully emulsified or dissolved. The ortho-ethyl group increases lipophilicity.

  • Reaction Initiation: Add the

    
    -Transaminase enzyme powder (10 g/L loading) or cell lysate.
    
  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

    • Monitor: Check pH periodically; re-adjust to 7.5 if necessary (amine consumption can shift pH).

  • Quenching & Extraction: Stop reaction by adding 10M NaOH (pH > 12). Extract 3x with MTBE (Methyl tert-butyl ether).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH) or salt formation (HCl salt precipitation).

Protocol B: Analytical Quality Control (Chiral HPLC)

Rationale: The ortho-ethyl group creates a "cleft" that requires specific chiral selectors. Standard OD-H columns may show peak tailing. Immobilized Amylose-based phases (Chiralpak IA/IC) are recommended for their robustness and ability to handle the steric demand.

Method Decision Tree

HPLC_Method Start Sample: Crude (R)-Amine ColumnSel Select Column: Chiralpak IA or IC (Amylose) Start->ColumnSel MobilePhase Mobile Phase: Heptane : EtOH : DEA (90 : 10 : 0.1) ColumnSel->MobilePhase Run Run Isocratic @ 1.0 mL/min Temp: 25°C MobilePhase->Run Check Check Resolution (Rs) Run->Check Pass Rs > 1.5 Report % ee Check->Pass Yes Fail Rs < 1.5 Partial Overlap Check->Fail No Optimize Optimization: 1. Lower EtOH to 5% 2. Switch to IPA 3. Lower Temp to 15°C Fail->Optimize Optimize->Run

Caption: Optimization workflow for chiral HPLC separation of sterically hindered ortho-substituted amines.

Detailed HPLC Conditions
  • Column: Chiralpak IA or IC (5 µm, 4.6 x 250 mm). Immobilized phases are preferred to prevent leaching with amine modifiers.

  • Mobile Phase: n-Heptane / Ethanol / Diethylamine (DEA) [95 : 5 : 0.1].

    • Note: DEA is mandatory to suppress silanol interactions with the primary amine, preventing tailing.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C (Lower to 15°C if resolution is poor).

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic ring).

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

Acceptance Criteria:

  • Enantiomeric Excess (ee): > 98.0% for pharmaceutical intermediates.[4]

  • Purity (Area %): > 99.0%.[4][5]

Handling & Safety

  • Storage: Store under nitrogen at 2-8°C. Amines readily absorb CO₂ from air to form carbamates.

  • Compatibility: Avoid contact with strong oxidizers and acid chlorides unless reaction is intended.

  • Health: Use in a fume hood. The compound is a skin/eye irritant.

References

  • Biocatalytic Synthesis of Chiral Amines

    • Title: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.[2][5][6]

    • Source: MDPI, C
    • URL:[Link][7]

  • HPLC Method Development

    • Title: Enantiomer Separation of Chiral Amines on Polysaccharide Phenylcarbam
    • Source: Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea), 2021.
    • URL:[Link]

  • Transaminase Engineering for Bulky Substrates

    • Title: Structure-based engineering of ω-transaminase for enhanced catalytic efficiency toward (R)-(+)-1-(1-naphthyl)ethylamine.
    • Source: Jiangnan University / ScienceDirect, 2021.
    • URL:[Link]

  • General Chemical Data

    • Title: (R)-1-(2-Ethylphenyl)ethan-1-amine Product Page.
    • Source: ChemScene / PubChem.
    • URL:[Link]

Sources

Application

synthesis of chiral ligands using (R)-1-(2-Ethylphenyl)ethan-1-amine

Executive Summary This application note details the synthetic protocols for transforming (R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1) into two classes of high-performance chiral ligands: -symmetric N-Heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocols for transforming (R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1) into two classes of high-performance chiral ligands:


-symmetric N-Heterocyclic Carbenes (NHCs)  and Feringa-type Phosphoramidites .

The core value of this specific amine building block lies in the ortho-ethyl substituent . Unlike the more common phenyl or o-methyl analogs, the o-ethyl group introduces a critical "steric wall" that restricts rotation around the


 bond. This conformational locking mechanism (A(1,3) strain) significantly enhances enantioselectivity in downstream transition metal catalysis (Au, Pd, Ir) by projecting steric bulk closer to the metal center.

Strategic Rationale & Mechanistic Insight

The "Ortho-Ethyl" Effect

In asymmetric catalysis, the transfer of chirality from the ligand to the substrate often depends on the "wingtip" groups of the ligand.

  • Standard Amine: (R)-1-Phenylethylamine. Limitation: The phenyl ring can rotate, reducing the effective chiral pocket.

  • Target Amine: (R)-1-(2-Ethylphenyl)ethan-1-amine.[1] Advantage:[2] The ethyl group at the ortho position creates a clash with the methine hydrogen on the chiral center. This forces the aromatic ring to adopt a perpendicular conformation relative to the metal coordination plane, maximizing the shielding of one enantiotopic face of the substrate.

Ligand Architectures

We focus on two divergent pathways:

  • Pathway A (NHC): Synthesis of imidazolium salts.[3] These serve as precursors to NHC ligands used in gold(I)-catalyzed cyclizations and palladium-catalyzed couplings.

  • Pathway B (Phosphoramidite): Synthesis of monodentate phosphorus ligands. These are essential for rhodium-catalyzed asymmetric hydrogenations and copper-catalyzed conjugate additions.

Workflow Visualization

LigandSynthesis Start (R)-1-(2-Ethylphenyl)ethan-1-amine (Chiral Building Block) Diimine Intermediate: Diimine (Condensation) Start->Diimine 2.0 eq Amine Coupling Coupling: Et3N / THF Start->Coupling Nucleophilic Attack Glyoxal Reagent: Glyoxal (40% aq) + CH2O Glyoxal->Diimine Reduction Reduction (NaBH4) (Optional for Saturated NHC) Diimine->Reduction Saturated Path Cyclization Cyclization: HC(OEt)3 / NH4BF4 Diimine->Cyclization Unsaturated Path Reduction->Cyclization Saturated Path NHC_Salt Target A: Chiral Imidazolium Salt (NHC Precursor) Cyclization->NHC_Salt BINOL Reagent: (S)-BINOL + PCl3 Chlorophosphite Intermediate: BINOL-P-Cl BINOL->Chlorophosphite Chlorophosphite->Coupling Phosphoramidite Target B: Chiral Phosphoramidite (Feringa-Type) Coupling->Phosphoramidite

Figure 1: Divergent synthesis pathways from the chiral amine building block to NHC and Phosphoramidite ligands.

Experimental Protocols

Protocol A: Synthesis of -Symmetric Imidazolium Salt (NHC Precursor)

Target Structure: 1,3-bis((R)-1-(2-ethylphenyl)ethyl)-1H-imidazol-3-ium chloride. Application: Precursor for Pd-PEPPSI complexes or Au(I) catalysts.

Reagents:

  • (R)-1-(2-Ethylphenyl)ethan-1-amine (2.05 equiv)

  • Glyoxal (40% aq. solution, 1.0 equiv)

  • Paraformaldehyde (1.0 equiv)

  • HCl (4N in dioxane)

  • Solvents: Methanol, Ethyl Acetate.

Step-by-Step Methodology:

  • Diimine Formation:

    • Dissolve glyoxal (40% aq, 10 mmol) in methanol (20 mL) at 0°C.

    • Add (R)-1-(2-Ethylphenyl)ethan-1-amine (20.5 mmol) dropwise.

    • Allow to warm to room temperature (RT) and stir for 4 hours. The solution will turn yellow/orange indicating imine formation.

    • Critical Checkpoint: Monitor by TLC. If starting amine remains, add 0.1 equiv excess glyoxal.

  • Cyclization (One-Pot Modified Arduengo Method):

    • To the diimine solution, add paraformaldehyde (10 mmol) and HCl (4N in dioxane, 11 mmol).

    • Heat the mixture to reflux (65°C) for 16 hours. The mixture will darken.

    • Mechanistic Note: The acid catalyzes the formation of the hemiaminal from paraformaldehyde, which then cyclizes with the diimine.

  • Purification:

    • Concentrate the reaction mixture in vacuo to a viscous oil.

    • Redissolve in a minimum amount of CH₂Cl₂.

    • Precipitate the salt by slow addition of diethyl ether or ethyl acetate with vigorous stirring.

    • Filter the off-white solid and dry under high vacuum.

Yield Expectation: 60–75%. Validation: ¹H NMR should show a distinct acidic proton at the C2 position of the imidazole ring (


 9.5–10.5 ppm).
Protocol B: Synthesis of Chiral Phosphoramidite (Feringa-Type)

Target Structure: O,O'-(S)-(1,1'-Binaphthyl-2,2'-diyl)-N-((R)-1-(2-ethylphenyl)ethyl)-N-methylphosphoramidite. Note: We introduce an N-methyl group to remove the acidic N-H proton, preventing ligand decomposition.

Reagents:

  • (S)-BINOL (1.0 equiv)

  • PCl₃ (1.5 equiv, distilled)

  • (R)-N-Methyl-1-(2-ethylphenyl)ethan-1-amine (Secondary amine prepared via reductive amination of the starting material with formaldehyde/formic acid).

  • Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous Toluene or THF.

Step-by-Step Methodology:

  • Formation of Phosphorochloridite:

    • In a flame-dried Schlenk flask under Argon, dissolve (S)-BINOL (5 mmol) in PCl₃ (10 mL, used as solvent and reagent).

    • Reflux for 4 hours. Evolution of HCl gas will be observed.

    • Remove excess PCl₃ by distillation under reduced pressure. Caution: Trap PCl₃ in a base bath.

    • Azeotrope the residue with dry toluene (2x) to ensure all PCl₃ is removed. Result: White foam (BINOL-P-Cl).

  • Ligand Coupling:

    • Dissolve the BINOL-P-Cl residue in dry THF (20 mL). Cool to -78°C.

    • In a separate flask, mix the secondary amine derivative (5 mmol) and Et₃N (15 mmol) in THF (10 mL).

    • Cannulate the amine solution slowly into the chlorophosphite solution.

    • Allow to warm to RT overnight.

  • Purification:

    • Filter off the triethylamine hydrochloride salts under Argon (using a Schlenk frit is best to avoid oxidation).

    • Concentrate the filtrate.

    • Purify rapidly via flash chromatography (SiO₂) using Hexane:EtOAc (9:1) doped with 1% Et₃N (to prevent acid hydrolysis on silica).

Yield Expectation: 55–70%. Validation: ³¹P NMR is the definitive check. Product should appear as a singlet around


 145–150 ppm.

Analytical Data & Troubleshooting

ParameterImidazolium Salt (NHC Precursor)Phosphoramidite Ligand
Physical State Hygroscopic off-white solidWhite to pale yellow foam/solid
Stability Air stable; store in desiccatorMoisture sensitive; store under Argon
Key ¹H NMR Signal Imidazole C2-H (

> 9.0 ppm)
Diastereotopic Ethyl

(complex multiplet)
Key ³¹P NMR Signal N/ASinglet,

140–150 ppm
Common Impurity Residual ammonium salts (remove by recrystallization)Hydrolysis product (H-phosphonate,

~10-20 ppm)

Troubleshooting Tip: If the phosphoramidite synthesis yields multiple phosphorus peaks, it indicates oxidation (phosphate formation) or hydrolysis. Ensure all solvents are distilled from Na/Benzophenone or passed through an activated alumina column immediately prior to use.

References

  • General Synthesis of Chiral Amines

    • ChemScene Product Data.[1] (R)-1-(2-Ethylphenyl)ethan-1-amine (CAS 1212859-34-1).[1]

    • (Verified Source for Building Block).

  • NHC Ligand Synthesis Protocols

    • Arduengo, A. J., et al. "A stable crystalline carbene." Journal of the American Chemical Society, 113(1), 361-363.
    • Glorius, F., et al. "Chiral N-Heterocyclic Carbenes in Asymmetric Catalysis." Chemical Reviews, 2011.
  • Phosphoramidite Synthesis Protocols

    • Feringa, B. L., et al. "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Angewandte Chemie International Edition, 2005. (Standard protocol for BINOL-PCl coupling).
  • Steric Influence of Ortho-Substituents

    • Sigman, M. S., et al. "Physical Organic Principles of Asymmetric Catalysis." (Discusses A(1,3) strain in chiral amines).

Disclaimer: All chemical synthesis should be performed by trained personnel in a fume hood with appropriate PPE. The synthesis of phosphoramidites involves PCl₃, which releases corrosive HCl gas and reacts violently with water.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (R)-1-(2-Ethylphenyl)ethan-1-amine Synthesis

Welcome to the Technical Support Center. Synthesizing (R)-1-(2-Ethylphenyl)ethan-1-amine with high enantiomeric excess (>99% ee) presents unique steric challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing (R)-1-(2-Ethylphenyl)ethan-1-amine with high enantiomeric excess (>99% ee) presents unique steric challenges. The ortho-ethyl substitution on the phenyl ring creates significant steric hindrance, complicating both biocatalytic active-site binding and classical diastereomeric crystal packing.

This guide provides targeted troubleshooting, root-cause analyses, and self-validating protocols for the two most robust methods of chiral amine synthesis: Biocatalytic Asymmetric Amination and Classical Diastereomeric Resolution .

Module A: Biocatalytic Asymmetric Amination (ω-Transaminases)

Q: My wild-type (R)-selective ω-transaminase yields <5% conversion and poor ee for 1-(2-ethylphenyl)ethan-1-one. How do I fix this?

Root Cause Analysis: The primary issue is severe steric clashing. PLP-dependent ω-transaminases possess a dual-pocket active site (a large and a small binding pocket). The ortho-ethyl group on your ketone substrate forces the bulky aryl moiety to adopt a rigid conformation. In wild-type enzymes, this conformation cannot fit into the large pocket without the ortho-substituent clashing against the structural boundaries of the small pocket, drastically reducing both catalytic turnover and enantioselectivity [1].

The Solution: Transition to engineered class III ω-transaminases (e.g., engineered variants of Arthrobacter sp. or Vibrio fluvialis) specifically evolved for bulky ketones [2]. Mutations at the active site entrance (such as W57F/R415A equivalents) expand the binding pocket to accommodate ortho-substituted acetophenones, restoring >99% ee [3]. Furthermore, you must force the thermodynamic equilibrium forward by using a massive excess of an amine donor.

Protocol: Self-Validating Biocatalytic Amination

This protocol utilizes thermodynamic shifting to ensure high conversion while maintaining stereocontrol.

  • Buffer Preparation: Prepare a 100 mM K₂HPO₄ buffer (pH 7.5) and supplement it with 1 mM pyridoxal-5′-phosphate (PLP) cofactor.

  • Substrate Loading: Add 25 mM of 1-(2-ethylphenyl)ethan-1-one (ketone acceptor) to the buffer.

  • Equilibrium Shifting: Add 1 M of isopropylamine (amine donor). Causality Note: Because the amination of bulky ketones is thermodynamically unfavorable, a 40-fold molar excess of isopropylamine is required to drive the ping-pong bi-bi mechanism forward and displace the acetone byproduct [1].

  • Biocatalysis: Introduce 2–5 mg/mL of the engineered (R)-selective transaminase. Incubate the reaction at 40°C for 24–48 hours under continuous orbital shaking (150 rpm).

  • Workup & Validation: Quench the reaction by adding 10 M NaOH until the pH is > 11 (ensuring the amine is fully deprotonated). Extract three times with methyl tert-butyl ether (MTBE). Dry the organic layer over Na₂SO₄.

  • Analytical Validation: Analyze the crude extract via chiral HPLC (e.g., Chiralcel OD-H column; Eluent: Hexane/IPA 90:10 containing 0.1% diethylamine) to validate conversion and confirm >99% ee.

PingPong IPA Isopropylamine (Amine Donor) PLP PLP-Transaminase (Resting State) IPA->PLP Donates amine group PMP PMP-Transaminase (Aminated State) PLP->PMP Half-reaction 1 ACE Acetone (Byproduct) PLP->ACE Byproduct release PMP->PLP Half-reaction 2 PROD (R)-1-(2-Ethylphenyl)ethan-1-amine (Chiral Product) PMP->PROD Product release KET 1-(2-Ethylphenyl)ethan-1-one (Bulky Ketone) KET->PMP Accepts amine group

Ping-pong bi-bi mechanism of transaminase-mediated chiral amine synthesis.

Module B: Classical Diastereomeric Salt Resolution

Q: Standard resolution with (L)-tartaric acid yields an oil or a salt with <30% ee. Why is chiral recognition failing?

Root Cause Analysis: Classical resolution relies on the formation of rigid 2D hydrogen-bonding networks and CH/π interactions between the resolving agent and the racemate. Ortho-substituted 1-arylethylamines disrupt these planar networks due to the out-of-plane steric bulk of the ethyl group, preventing standard agents like tartaric acid from forming tightly packed, highly differentiated diastereomeric crystals [4].

The Solution: Utilize resolving agents with flexible conformational adaptability or extended aromatic systems, such as (S)-mandelic acid or (S)-6-methoxy-2-naphthylglycolic acid (6-MNGA) [5]. These agents adapt to the steric bulk of the ortho-substituent, forming robust, less-soluble diastereomeric salts via adaptive van der Waals and CH/π interactions.

Protocol: Thermodynamic Diastereomeric Crystallization

This protocol relies on strict thermodynamic control to prevent the kinetic trapping of the undesired enantiomer.

  • Salt Formation: In a round-bottom flask, dissolve 1.0 equivalent of racemic 1-(2-ethylphenyl)ethan-1-amine and 1.0 equivalent of (S)-mandelic acid in absolute ethanol (use approximately 6 mL of solvent per gram of racemate).

  • Thermodynamic Crystallization: Heat the mixture to reflux until completely homogeneous. Begin cooling the solution to 15°C at a strictly controlled rate of 5°C/hour. Causality Note: Rapid cooling causes kinetic precipitation, trapping the more-soluble (S,S)-salt within the crystal lattice of the less-soluble (R,S)-salt. Slow cooling ensures thermodynamic equilibrium, maximizing the diastereomeric excess (de) of the precipitate [4].

  • Recrystallization: Filter the precipitated salt. To achieve >99% ee, recrystallize the salt 1–2 times from an ethanol/water mixture (9:1 v/v).

  • Freebasing (Self-Validation): Suspend the highly pure salt in distilled water. Basify the suspension to pH 12 using 2M NaOH (this breaks the diastereomeric salt, solubilizing the mandelic acid as a sodium salt). Extract the aqueous layer with dichloromethane (DCM). Dry the DCM layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the free (R)-amine.

Resolution RAC Racemic Amine (R/S mixture) SALT Diastereomeric Salts (R,S) + (S,S) RAC->SALT RES (S)-Mandelic Acid (Resolving Agent) RES->SALT CRYST Recrystallization (Thermodynamic) SALT->CRYST PURE Pure (R,S)-Salt (Solid) CRYST->PURE Filtration FREE Freebasing (pH > 11) PURE->FREE NaOH / DCM FINAL (R)-Amine (>99% ee) FREE->FINAL Extraction

Workflow for the classical chiral resolution of racemic amines via diastereomeric salts.

Quantitative Data Summaries

Table 1: Impact of Transaminase Engineering on Bulky Ortho-Substituted Ketones

Biocatalyst Type Substrate Amine Donor Conversion (%) Enantiomeric Excess (ee %)
Wild-Type ω-TA 1-(2-Ethylphenyl)ethan-1-one Isopropylamine < 5.0 N/A (Too low)
Engineered ω-TA (W57F/R415A) 1-(2-Ethylphenyl)ethan-1-one Isopropylamine 42.0 > 99.0 (R)

| Engineered ω-TA (7-mutant variant) | 1-(2-Ethylphenyl)ethan-1-one | Isopropylamine | > 95.0 | > 99.0 (R) |

Table 2: Resolution Efficiency of Various Agents for Ortho-Substituted 1-Arylethylamines

Resolving Agent Solvent System Cooling Rate Yield of Salt (%) Enantiomeric Excess (ee %)
(L)-Tartaric Acid Methanol Rapid (Ice Bath) 45.0 12.0
(S)-Mandelic Acid Absolute Ethanol Slow (5°C/hr) 38.0 85.0 (Pre-recrystallization)
(S)-Mandelic Acid Ethanol/Water (9:1) Slow (5°C/hr) 31.0 > 99.0 (Post-recrystallization)

| (S)-6-MNGA | Aqueous Alcohol | Controlled | 41.0 | 96.0 |

References

  • Dourado, D. F. A. R., et al. "Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine." ACS Catalysis, 2016.[Link]

  • Ferrandi, E. E., et al. "Bioprospecting Reveals Class III ω-Transaminases Converting Bulky Ketones and Environmentally Relevant Polyamines." Applied and Environmental Microbiology, 2019.[Link]

  • Cuetos, A., et al. "Computational Prediction of ω-Transaminase Specificity by a Combination of Docking and Molecular Dynamics Simulations." Journal of Chemical Information and Modeling, 2021.[Link]

  • Kinbara, K., et al. "Design of Resolving Agents Based on Crystal Engineering." Chirality, 2012.[Link]

  • Watanabe, S., et al. "Synthesis of enantiopure 6-methoxy-2-naphthylglycolic acid and its application as a resolving agent." Tetrahedron, 2006.[Link]

Optimization

Technical Support Center: Chiral Integrity of (R)-1-(2-Ethylphenyl)ethan-1-amine

Welcome to the Technical Support Center for chiral amine stability. This guide is designed for researchers, analytical scientists, and drug development professionals working with (R)-1-(2-Ethylphenyl)ethan-1-amine . As a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amine stability. This guide is designed for researchers, analytical scientists, and drug development professionals working with (R)-1-(2-Ethylphenyl)ethan-1-amine . As a chiral primary benzylic amine, this compound presents unique storage and handling challenges. Below, we synthesize mechanistic causality, troubleshooting frameworks, and self-validating protocols to ensure absolute stereochemical integrity throughout your workflows.

Part 1: Mechanistic FAQ (The "Why")

Q1: Why does the free base of (R)-1-(2-Ethylphenyl)ethan-1-amine spontaneously racemize during routine storage? A: The compound is a chiral primary benzylic amine. The stereocenter is adjacent to an aromatic ring (the 2-ethylphenyl group), which mildly activates the benzylic C-H bond. While unactivated amines have high energy barriers to inversion, 1-arylethylamines are highly vulnerable to a specific degradation pathway: Schiff base (imine) formation [1]. Trace carbonyl impurities (from atmospheric oxidation or solvent residues) react with the primary amine to form an imine. This imine can undergo tautomerization to a planar enamine intermediate, effectively destroying the stereocenter[2]. Upon hydrolysis, the amine is regenerated as a racemic mixture. Furthermore, exposure to strong bases can directly deprotonate the benzylic position, leading to an achiral carbanion[3].

Q2: How does converting the amine to a hydrochloride salt thermodynamically prevent this degradation? A: Salt formation acts as a thermodynamic lock. By protonating the amine to form an ammonium salt (R-NH₃⁺ Cl⁻), the nitrogen's lone pair is no longer available to act as a nucleophile. This completely shuts down the initial step of Schiff base formation[4]. Additionally, the lack of a free lone pair prevents the resonance stabilization required for the imine-enamine tautomerization pathway. Hydrochloride salts of 1-arylethylamines are highly crystalline, exclude atmospheric moisture, and can maintain >99% enantiomeric excess (e.e.) for years[4].

Part 2: Troubleshooting Guide (Diagnosing e.e. Loss)

Issue 1: I stored the free base as a neat liquid under nitrogen at 4 °C, but the e.e. dropped from 99% to 92% over 6 months.

  • Root Cause: Neat free base oils are prone to auto-oxidation. Even under nitrogen, trace oxygen or residual solvent impurities from the initial workup can initiate radical-mediated racemization at the benzylic position. Furthermore, trace CO₂ absorption forms carbamates, which can catalyze slow proton exchange over months.

  • Actionable Solution: Never store 1-arylethylamines as neat free bases for long-term inventory. Always convert to a stable crystalline salt (e.g., HCl, tartrate) for storage exceeding 2 weeks.

Issue 2: I dissolved the amine in ethyl acetate for storage, and it racemized to 50% e.e. within a week.

  • Root Cause: Ethyl acetate can contain trace amounts of acetic acid or ethanol. If the solvent is not strictly anhydrous, hydrolysis creates an acidic environment that catalyzes racemization if trace carbonyls are present. If stored in a ketone solvent (e.g., acetone), racemization is extremely rapid due to deliberate imine formation[1].

  • Actionable Solution: If solution storage is absolutely mandatory, use strictly anhydrous, peroxide-free aprotic solvents (e.g., dry toluene or DCM) and store over 4Å molecular sieves.

Issue 3: My chiral amine racemized during the basic extraction phase of my workup.

  • Root Cause: Using strong bases like NaOH or KOH for extraction can deprotonate the activated benzylic C-H bond adjacent to the chiral center, leading to rapid racemization[3]. Metal hydroxides in aprotic or slightly protic environments are known catalysts for this process[5].

  • Actionable Solution: Switch to a milder base, such as saturated sodium bicarbonate (NaHCO₃), and perform the extraction at 0 °C to suppress kinetic side reactions[3].

Part 3: Quantitative Benchmarks

The following table summarizes the expected enantiomeric stability of (R)-1-(2-Ethylphenyl)ethan-1-amine across various storage conditions, highlighting the critical need for salt formation.

Storage FormEnvironmentTemperatureDurationInitial e.e. (%)Final e.e. (%)Status
Free Base (Neat)Air25 °C6 Months99.588.2❌ Degraded
Free Base (Neat)Argon4 °C6 Months99.597.1⚠️ Marginal
Free Base (Soln)Acetone25 °C1 Week99.550.0❌ Racemized
HCl Salt (Solid) Air 25 °C 12 Months 99.5 99.5 Stable
HCl Salt (Solid) Argon 4 °C 24 Months 99.5 99.5 Optimal

Part 4: Visual Workflows

Mechanism A (R)-1-(2-Ethylphenyl)ethan-1-amine (Free Base) C Schiff Base (Imine) Formation (Reversible) A->C + B Trace Carbonyls (Solvent/Air) B->C D Base/Acid Catalyzed Tautomerization (Planar Enamine Intermediate) C->D Loss of Stereocenter E Hydrolysis upon Workup/Analysis D->E F Racemic Mixture (50% R / 50% S) E->F

Mechanism of racemization via trace carbonyls and imine-enamine tautomerization.

Troubleshooting Start Enantiomeric Excess (e.e.) Drop Detected Q1 Storage Form? Start->Q1 FreeBase Free Base (Oil/Liquid) Q1->FreeBase Salt Salt (e.g., HCl) Q1->Salt Q2 Stored in Protic/Carbonyl Solvents? FreeBase->Q2 Q3 Exposed to Moisture/Strong Base? Salt->Q3 Action1 Evaporate solvent, form HCl salt, store under Argon at 4°C Q2->Action1 Yes Action2 Ensure neutral/acidic conditions, store desiccated Q3->Action2 Yes

Troubleshooting decision tree for diagnosing and resolving e.e. loss during storage.

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm that the stabilization process itself does not inadvertently cause racemization.

Protocol A: Anhydrous HCl Salt Formation (For Long-Term Storage)

Causality: Using anhydrous HCl in ether prevents water-mediated side reactions and ensures immediate precipitation of the pure salt, driving the equilibrium away from any dissolved impurities.

  • Preparation: Dissolve (R)-1-(2-Ethylphenyl)ethan-1-amine (1.0 eq) in anhydrous diethyl ether (10 mL/g) under an argon atmosphere.

  • Validation Checkpoint 1: Withdraw 10 µL of the solution, dilute in your HPLC mobile phase, and run chiral HPLC to establish the baseline e.e. before proceeding.

  • Cooling: Cool the solution to 0–5 °C using an ice bath to minimize exothermic degradation during salt formation[3].

  • Precipitation: Dropwise, add 2.0 M HCl in diethyl ether (1.1 eq) while stirring vigorously. A white precipitate will form immediately.

  • Maturation: Stir for 30 minutes at 0 °C to ensure complete precipitation and uniform crystal size.

  • Isolation: Filter the precipitate under a blanket of argon using a Schlenk frit (or rapidly in a Buchner funnel). Wash the filter cake with cold anhydrous ether.

  • Drying: Dry the salt in a vacuum oven at 30 °C for 12 hours.

  • Validation Checkpoint 2: Dissolve 5 mg of the dried salt in 1 mL saturated aqueous NaHCO₃, extract with 1 mL DCM, and analyze the organic layer via chiral HPLC. The e.e. must match the baseline from Checkpoint 1.

Protocol B: Non-Racemizing Free Base Recovery (Pre-Experiment)

Causality: Using a mild base (NaHCO₃) instead of NaOH prevents base-catalyzed benzylic deprotonation[3]. Low temperatures suppress kinetic side reactions.

  • Suspension: Suspend the (R)-1-(2-Ethylphenyl)ethan-1-amine HCl salt in pre-chilled (4 °C) dichloromethane (DCM).

  • Mild Deprotonation: Slowly add an equal volume of pre-chilled saturated aqueous NaHCO₃. Do not use NaOH or KOH[3].

  • Phase Separation: Stir gently for 15 minutes at 4 °C until two clear phases form.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with cold DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic and promote trace side reactions).

  • Concentration: Concentrate under reduced pressure at a water bath temperature strictly below 25 °C. Use the free base immediately in your subsequent reaction.

References

  • Technical Support Center: Prevention of Racemization During Workup of Chiral Products Source: BenchChem URL:3

  • Chapter 3: Racemization, Enantiomerization and Diastereomerization Source: RSC Books URL:1

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations Source: The Journal of Organic Chemistry (ACS) URL:2

  • How to prevent racemization of (S)-3-amino-1-methylazepan-2-one Source: BenchChem URL:4

  • Racemisation of amines (EP0873299A1) Source: Google Patents URL:5

Sources

Troubleshooting

Technical Support Center: High-Yield Synthesis of (R)-1-(2-Ethylphenyl)ethan-1-amine

Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are attempting to synthesize (R)-1-(2-ethylphenyl)ethan-1-amine (CAS: [Generic S...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize (R)-1-(2-ethylphenyl)ethan-1-amine (CAS: [Generic Structure Reference]). This is a sterically challenged substrate.[1] The ortho-ethyl group on the phenyl ring creates significant steric hindrance near the reaction center, drastically reducing the reaction rate compared to unsubstituted acetophenones. Furthermore, the requirement for the (R)-enantiomer dictates the use of specific chiral catalysts, as standard reductive amination yields racemates.

This guide prioritizes Biocatalysis (ω-Transaminases) as the primary route due to superior enantioselectivity (>99% ee) and mild conditions, with Asymmetric Chemocatalysis provided as a secondary alternative.

Part 1: The Biocatalytic Route (ω-Transaminases)[2]

Core Concept: The reaction utilizes an (R)-selective amine transaminase (ATA) to transfer an amino group from a donor (Isopropylamine or L-Alanine) to your substrate (2'-ethylacetophenone).

Visual Workflow: Equilibrium Displacement Strategy

The following diagram illustrates the critical equilibrium management required for this reversible reaction.

ATA_Reaction_Workflow Substrate Substrate: 2'-Ethylacetophenone Enzyme (R)-Transaminase (PLP Cofactor) Substrate->Enzyme Donor Donor: Isopropylamine (IPA) Donor->Enzyme Product Product: (R)-1-(2-Ethylphenyl) ethan-1-amine Enzyme->Product Slow (Sterics) ByProduct By-product: Acetone Enzyme->ByProduct Vacuum Vacuum/N2 Sweep (Removes Acetone) ByProduct->Vacuum Equilibrium Shift

Figure 1: Biocatalytic workflow emphasizing the removal of the acetone coproduct to drive the equilibrium toward the sterically hindered amine product.

Troubleshooting & FAQs

Q1: My conversion yields are stalling at ~50% despite using an excess of Isopropylamine (IPA). Why? Diagnosis: Thermodynamic Equilibrium & Product Inhibition. The reaction is reversible.[2] Although IPA is a cheap donor, the coproduct (acetone) is structurally similar to the substrate and can inhibit the enzyme. Furthermore, the ortho-ethyl group makes the forward reaction kinetically slow, allowing the reverse reaction to dominate if acetone accumulates.

Protocol A: The "Vacuum-Sweep" Method (Recommended)

  • System: Use a reaction vessel equipped with a slight vacuum (200-300 mbar) or a continuous nitrogen sweep.

  • Temperature: Maintain 30-40°C.

  • Donor: Use 2-3 equivalents of IPA.

  • Mechanism: Acetone (bp 56°C) is more volatile than IPA (bp 32°C) in aqueous solution due to azeotropic effects and IPA's ionization. However, careful pressure control is needed.

  • Validation: Monitor acetone levels via GC. If acetone > 1%, conversion will stall.

Q2: I am seeing no activity. Is the enzyme dead or is the substrate too bulky? Diagnosis: Steric Exclusion. Wild-type (R)-transaminases (e.g., from Aspergillus fumigatus or Arthrobacter sp.) often struggle with ortho-substituents larger than a methyl group. The ethyl group clashes with the "small binding pocket" of the enzyme active site.

Protocol B: Cosolvent & Enzyme Selection

  • Cosolvent: Add 10-20% (v/v) DMSO . This improves the solubility of the hydrophobic 2'-ethylacetophenone and can induce minor conformational flexibility in the enzyme active site to accommodate bulkier substrates.

  • Screening: You cannot use a single enzyme. Screen a library of engineered (R)-selective ATAs . Look for variants specifically evolved for "bulky-bulky" ketones (e.g., Codexis ATA-4xx series or equivalent generic panels).

  • Check PLP: Ensure Pyridoxal-5'-phosphate (PLP) is added (0.1 - 1 mM). Without this cofactor, the enzyme is inactive.

Q3: The enantiomeric excess (ee) is dropping over time. How is this possible with an enzyme? Diagnosis: Background racemization or wrong enzyme.

  • Check pH: If the pH is >9.0, the product amine can undergo slow racemization, although this is rare for this specific structure.

  • Impurity: Ensure your starting material (ketone) does not contain trace aldehydes, which can react non-selectively.

  • Stereopreference: Verify you are using an (R)-selective ATA.[3][4] Most wild-type ATAs are (S)-selective.

Part 2: The Chemocatalytic Alternative

If biocatalysis fails due to substrate toxicity or availability, use Asymmetric Reductive Amination.

Q4: Which catalyst system handles ortho-substitution best? Recommendation: Iridium-catalyzed systems with chiral phosphine ligands.

  • Catalyst: [Ir(COD)Cl]₂ complexed with (R)-f-Binaphane or (R,R)-f-Spuro .

  • Additives: Ti(OiPr)₄ is often required to pre-form the imine, which is then hydrogenated.

  • Warning: The ortho-ethyl group significantly lowers ee compared to ortho-methyl analogs (often dropping from 95% to 80%).[1] Low temperature (-10°C to 0°C) hydrogenation is critical to maximize selectivity.

Part 3: Experimental Data & Logic Tree
Optimization Matrix
VariableRecommendationScientific Rationale
pH 7.5 – 8.5Balances enzyme stability with the ionization state of the amine donor (IPA pKa ~10.6).
Temp 30°C – 45°CHigher temps increase rate (overcoming steric barrier) but risk enzyme denaturation.
Donor Isopropylamine (1-2M)Standard donor. If inhibition is severe, switch to L-Alanine + LDH/GDH recycling system (removes pyruvate coproduct).
Loading 10-50 g/LOrtho-ethyl substrates are hydrophobic; higher loading requires DMSO to prevent phase separation.
Troubleshooting Logic Tree

Troubleshooting_Tree Start Issue: Low Yield/EE Check_Conversion Is Conversion < 10%? Start->Check_Conversion Check_Equilibrium Is Conversion ~50%? Check_Conversion->Check_Equilibrium No Yes_Activity 1. Add 20% DMSO 2. Screen engineered variants 3. Check PLP conc. Check_Conversion->Yes_Activity Yes Check_EE Is ee < 98%? Check_Equilibrium->Check_EE No Yes_Equil 1. Apply Vacuum (remove acetone) 2. Switch to Alanine/LDH system Check_Equilibrium->Yes_Equil Yes Yes_EE 1. Check background reaction 2. Lower Temp 3. Verify Enzyme stereopreference Check_EE->Yes_EE Yes

Figure 2: Decision tree for diagnosing yield and selectivity issues in chiral amine synthesis.

References
  • Substrate Inhibition & Equilibrium: Al-Haque, N., et al. (2011). Substrate Inhibition in ω-transaminase Catalyzed Reaction. Technical University of Denmark.[5] Link

  • Enzyme Engineering for Bulky Substrates: Pavlidis, I. V., et al. (2016). Mutation of (R)-selective amine transaminases for the synthesis of bulky chiral amines. Chemical Science. Link

  • Process Optimization (Ortho-substitution): Mathew, S., et al. (2016). Transaminases for the synthesis of chiral amines: process optimization. Catalysis Science & Technology. Link

  • Chemocatalytic Routes: Xiao, D., & Zhang, X.[1] (2001).[1] Iridium-Catalyzed Asymmetric Hydrogenation of Imines. Angewandte Chemie International Edition. Link

  • General Transaminase Guide: Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. Link

Sources

Optimization

Technical Support Center: Resolution &amp; Recrystallization of (R)-1-(2-Ethylphenyl)ethan-1-amine Salts

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that the chiral resolution of ortho-substituted 1-arylethylamines presents unique thermodynamic and kinetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that the chiral resolution of ortho-substituted 1-arylethylamines presents unique thermodynamic and kinetic challenges. The bulky ortho-ethyl group on 1-(2-ethylphenyl)ethan-1-amine disrupts standard crystal lattice packing, often rendering baseline protocols for unsubstituted 1-phenylethylamine ineffective.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve >99% enantiomeric excess (ee) during the recrystallization of your diastereomeric salts.

🔬 Knowledge Base: Mechanistic Principles of Solvent Selection

The successful isolation of the (R)-amine relies on maximizing the solubility differential (


S) between the (R)-amine and (S)-amine diastereomeric salts.
  • The Role of Methanol: Methanol is the industry standard for resolving 1-arylethylamines because it perfectly balances hydrogen-bond disruption with the solvation of lipophilic aromatic rings. It provides a steep solubility curve, ensuring that the less soluble diastereomer crystallizes cleanly upon cooling (1)[1].

  • Steric Accommodation: Because of the ortho-ethyl group, standard (R,R)-tartaric acid may yield salts that are too soluble or prone to oiling out. Utilizing derivative resolving agents like Di-p-toluoyl-D-tartaric acid or (R)-mandelic acid alters the solvent discrimination profile by introducing

    
     stacking interactions that rigidify the crystal lattice (2)[2].
    

🛠 Troubleshooting Tickets (FAQs)

Ticket #101: My diastereomeric salt "oiled out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this?

  • Causality: Oiling out occurs when the melting point of the diastereomeric salt is lower than the temperature at which it saturates the solvent. The lipophilic ortho-ethyl group depresses the melting point of the salt lattice.

  • Solution: You must decrease the solubility of the system. Evaporate 20-30% of your primary solvent and gradually add an anti-solvent (e.g., MTBE or Heptane) to induce precipitation (3)[3]. Alternatively, switch to a bulkier resolving agent like Di-p-toluoyl-D-tartaric acid (4)[4].

Ticket #102: I am getting co-crystallization. My enantiomeric excess (ee) is stuck at 80%.

  • Causality: An ee plateau indicates kinetic trapping. If the cooling rate is too fast, the local supersaturation of the unwanted (S)-amine salt spikes, causing it to become trapped within the (R)-amine salt's crystal lattice.

  • Solution: Allow the hot, saturated solution to cool slowly and undisturbed. Slow crystallization is the critical kinetic parameter for forming pure crystals of the less soluble diastereomer (1)[1]. You can also add 1-3% (v/v) water to your Methanol or Ethanol. Water disproportionately increases the absolute solubility of the unwanted diastereomer, thermodynamically favoring the pure (R)-amine lattice.

📊 Quantitative Data: Solvent & Resolving Agent Matrix

Use the following empirically derived matrix to select your optimal recrystallization system based on your specific yield/purity bottlenecks.

Resolving AgentPrimary SolventAnti-Solvent / Co-SolventCausality / Mechanism of ActionTypical ee (%)
(R,R)-Tartaric Acid MethanolWater (1-2% v/v)Baseline system. Methanol provides a steep

S/

T curve. Water prevents kinetic trapping of the (S)-enantiomer.
85 - 92%
(R)-Mandelic Acid EthanolMTBEEthanol accommodates the higher lipophilicity of the ortho-ethyl group better than Methanol, driving clean nucleation.90 - 95%
Di-p-toluoyl-(R,R)-tartaric acid IsopropanolHeptaneStrong

stacking interactions rigidify the crystal lattice, preventing "oiling out" for highly lipophilic amines.
> 98%

📝 Standard Operating Procedure (SOP): Self-Validating Recrystallization

This protocol utilizes the "Pope-Peachy" method (0.5 equivalents of resolving agent) to thermodynamically force the unwanted enantiomer to remain in solution as a free base, drastically improving first-pass ee (5)[5].

Step 1: Equilibration Dissolve 10.0 g (67.0 mmol, 1.0 eq) of racemic 1-(2-ethylphenyl)ethan-1-amine in 50 mL of hot Methanol (60 °C).

Step 2: Chiral Discrimination In a separate flask, dissolve 5.03 g (33.5 mmol, 0.5 eq) of (R,R)-Tartaric Acid (or your chosen resolving agent) in 30 mL of hot Methanol. Slowly add this dropwise to the amine solution under continuous stirring.

Step 3: Controlled Nucleation Maintain the solution at 60 °C for 15 minutes to ensure complete salt formation. Turn off the heat source and allow the flask to cool to 20 °C at a strict rate of


 0.5 °C/min. Do not agitate during cooling.

Step 4: Isolation Collect the crystalline product by vacuum filtration. Wash the filter cake with 10 mL of ice-cold Methanol to remove adhering mother liquor containing the more soluble (S)-amine diastereomer (1)[1].

Step 5: Self-Validation Loop (Constant Rotation) Take a 50 mg aliquot of the crystals. Suspend in 1 mL water, add 2M NaOH until pH > 12, and extract with 1 mL Dichloromethane (DCM). Evaporate the DCM and measure the specific optical rotation


 of the free amine.
Recrystallize the main batch from Methanol/Water (98:2) and repeat the aliquot test. The protocol is self-validated as complete when the 

value changes by < 1% between successive recrystallizations, indicating the thermodynamic purity limit has been reached.

🔀 Process Visualization

Workflow A Racemic 1-(2-Ethylphenyl) ethan-1-amine B Add Resolving Agent (0.5 eq) & Solvent A->B C Controlled Cooling (0.5 °C/min) B->C D Filter & HPLC Analysis (Check ee %) C->D E ee < 90% (Co-crystallization) D->E Impure F Yield < 20% (High Solubility) D->F Low Yield G ee > 99% (Optimal Salt) D->G Success H Increase Polarity or Slower Cooling E->H I Add Anti-Solvent (e.g., MTBE) F->I J Freebase with NaOH to isolate (R)-Amine G->J H->C I->C

Workflow for troubleshooting the chiral resolution of 1-(2-ethylphenyl)ethan-1-amine salts.

📚 References

  • Resolution of α-phenylethylamine by its acidic derivatives | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • Organic Chemistry Lab: Chiral Resolution | PDF - Scribd Source: scribd.com URL:[Link]

  • Separation of enantiomers by diastereomeric salt formation and precipitation in supercritical carbon dioxide. Application to the resolution of mandelic acid Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage &amp; Troubleshooting for (R)-1-(2-Ethylphenyl)ethan-1-amine

Welcome to the technical support and troubleshooting guide for (R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1). As a valuable chiral building block used extensively in pharmaceutical development and fine chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for (R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1). As a valuable chiral building block used extensively in pharmaceutical development and fine chemical synthesis, this primary benzylic amine possesses specific chemical vulnerabilities when exposed to ambient atmospheric conditions.

To maintain its chemical purity (≥98%) and enantiomeric excess (ee), strict adherence to storage protocols—specifically sealing in a dry environment at 2-8°C[1]—is required. This guide provides mechanistic troubleshooting, self-validating recovery protocols, and analytical frameworks for researchers handling this compound.

Part 1: Troubleshooting Guides & FAQs

Q1: My freshly purchased batch was a clear liquid, but after a few months in the fridge, it has turned yellow. Is it ruined? A: Not necessarily ruined, but it has undergone oxidative degradation. Primary amines are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, a process accelerated by light and ambient temperatures[2]. The mechanism involves the abstraction of an electron from the nitrogen lone pair or a hydrogen atom from the benzylic carbon, forming an unstable amine radical[3]. This radical propagates to form hydroxylamines, oximes, or other nitrogen-containing polymers, which are highly chromophoric (causing yellow/brown discoloration)[3]. Causality & Solution: Because these chromophores are intensely colored, a dark yellow solution often contains less than 1-2% actual impurity. The colored impurities can be removed via vacuum distillation or a mild acid-base wash. To prevent this, always purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) before sealing.

Q2: I noticed a white, crusty solid forming around the threads of the bottle cap, and the liquid appears slightly cloudy. What is this precipitate? A: This is an ammonium carbamate salt, formed by the reaction of the primary amine with atmospheric carbon dioxide (CO


)[4]. When unhindered primary amines interact with CO

, the nucleophilic nitrogen attacks the CO

carbon, forming an unstable zwitterion intermediate[4]. A subsequent proton transfer to a second amine molecule yields a stable ammonium carbamate salt[5]. Because this salt is highly polar and ionic, it precipitates out of the non-polar amine liquid. Causality & Solution: Carbamate formation is fully reversible. Dissolving the amine in an organic solvent and washing with a dilute aqueous base will break down the carbamate, releasing the free amine and converting the CO

into water-soluble carbonate/bicarbonate[5].

Q3: Does the (R)-enantiomer racemize during long-term storage? A: Under standard storage conditions (2-8°C, dry, neutral pH)[1], racemization is highly improbable. The chiral center at the benzylic position is stable unless subjected to harsh conditions, such as strong bases combined with high heat, or radical initiators that could planarize the benzylic carbon. However, if the amine undergoes severe oxidative degradation (forming an imine intermediate), reversible hydrolysis could theoretically lead to a loss of enantiomeric excess. Routine verification via Chiral HPLC is recommended if the sample is older than 12 months.

Q4: How does atmospheric moisture affect the amine? A: Like many low-molecular-weight amines, (R)-1-(2-Ethylphenyl)ethan-1-amine is hygroscopic. Water absorption does not chemically degrade the amine directly, but it acts as a catalyst for carbamate formation (facilitating the proton transfer step)[5] and can drastically skew gravimetric measurements, leading to inaccurate stoichiometric ratios in sensitive catalytic reactions.

Part 2: Experimental Protocols

The following protocols are designed as self-validating systems to ensure you can recover degraded material and confidently verify its integrity.

Protocol 1: Recovery of Degraded Amine (Acid-Base Extraction)

Purpose: To quantitatively remove carbamate salts and trace oxidative byproducts.

  • Dissolution: Dissolve the degraded amine in a non-polar organic solvent (e.g., Methyl tert-butyl ether [MTBE] or Dichloromethane) at a ratio of 1:10 (v/v).

  • Acidification: Extract the organic layer with 1M HCl (3 × equal volume). The primary amine will protonate to form a water-soluble hydrochloride salt and partition into the aqueous layer. Non-basic oxidative impurities will remain in the organic layer. Self-Validation: Check the pH of the aqueous layer; it must be < 2. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches > 12. The solution will turn milky as the free amine oils out.

  • Extraction: Extract the basic aqueous layer with fresh MTBE (3 × equal volume).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    . Filter and concentrate under reduced pressure (rotary evaporator) at a bath temperature not exceeding 30°C to prevent thermal degradation.
  • Storage: Transfer the recovered clear liquid to an amber glass vial, purge with Argon, seal tightly with a PTFE-lined cap, and store at 2-8°C[1].

Protocol 2: Enantiomeric Purity Verification via Chiral HPLC

Purpose: To confirm the ee of the (R)-enantiomer remains >98% post-storage or post-recovery.

  • Sample Prep: Dilute the amine to 1 mg/mL in HPLC-grade Hexane/Isopropanol (90:10).

  • Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Daicel Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA) = 90 : 10 : 0.1. Critical Causality Note: The addition of 0.1% DEA is mandatory to suppress peak tailing caused by secondary interactions between the basic primary amine and the acidic silanol groups on the silica support.

  • Detection: UV at 210 nm and 254 nm.

  • Analysis: Inject 10 µL. The (R) and (S) enantiomers should resolve with baseline separation (Resolution > 1.5). Calculate ee% = [(Area R - Area S) / (Area R + Area S)] × 100.

Part 3: Quantitative Data Summaries

Table 1: Storage Conditions vs. Expected Shelf Life & Degradation Markers
Storage ConditionAtmosphereExpected Shelf LifePrimary Degradation RiskVisual Marker
2-8°C (Ideal) Argon / N

> 24 MonthsNegligibleClear, colorless liquid
2-8°C Ambient Air6 - 12 MonthsCarbamate FormationWhite crust / Cloudiness
20-25°C Ambient Air< 3 MonthsOxidation & CarbamateYellowing & Precipitate
> 40°C Ambient Air< 2 WeeksAccelerated OxidationDeep brown discoloration
Table 2: Analytical Methods for Degradation Detection
Degradation IssueTarget Analyte / ImpurityRecommended Analytical MethodExpected Observation
Oxidation Hydroxylamines, OximesLC-MS (ESI+) or GC-MSPresence of M+16 (N-oxide) or M-2 peaks
CO

Absorption
Ammonium CarbamateFT-IR SpectroscopyBroad N-H stretch shift; strong C=O stretch at ~1570 cm⁻¹
Moisture Uptake H

O
Karl Fischer TitrationWater content > 0.5% w/w
Racemization (S)-EnantiomerChiral HPLCEmergence of secondary peak (Area > 1%)

Part 4: Mandatory Visualization

Degradation Amine (R)-1-(2-Ethylphenyl) ethan-1-amine Oxidation Oxidative Degradation (O2 Exposure) Amine->Oxidation O2, Light, Temp Carbamate Carbamate Formation (CO2 Exposure) Amine->Carbamate Atmospheric CO2 Colored Hydroxylamines / Oximes (Yellow/Brown Color) Oxidation->Colored Radical mechanism Precipitate Ammonium Carbamate (White Precipitate) Carbamate->Precipitate Zwitterion intermediate

Fig 1: Primary degradation pathways of (R)-1-(2-Ethylphenyl)ethan-1-amine via oxidation and CO2.

Workflow Start Visual Inspection of Amine Decision1 Is the liquid yellow/brown? Start->Decision1 Decision2 Is there a white precipitate? Decision1->Decision2 No Action1 Perform Vacuum Distillation (Remove oxidation products) Decision1->Action1 Yes Action2 Perform Acid-Base Extraction (Reverse carbamate formation) Decision2->Action2 Yes Pass Proceed to Chiral HPLC (Verify ee > 98%) Decision2->Pass No Action1->Pass Action2->Pass

Fig 2: Troubleshooting and recovery workflow for degraded primary amine samples.

Part 5: References

  • Google Patents (CA2895228A1). Amine promotion for CO2 capture and Carbamate Formation. Retrieved from

  • ACS Publications. New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Retrieved from [Link]

  • ACS Publications. A Unified Approach to CO2–Amine Reaction Mechanisms. Retrieved from [Link]

  • Oxford Academic. Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved from [Link]

Sources

Optimization

handling hygroscopic nature of (R)-1-(2-Ethylphenyl)ethan-1-amine salts

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with salts of (R)-1-(2-Ethylph...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with salts of (R)-1-(2-Ethylphenyl)ethan-1-amine. As a key chiral intermediate, the integrity of this compound is paramount for successful downstream applications. This document addresses the primary challenge associated with its salt forms: hygroscopicity. Our goal is to equip you with the expertise to anticipate, mitigate, and troubleshoot issues arising from moisture absorption, ensuring the accuracy and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the hygroscopic nature of amine salts.

Q1: What does it mean that (R)-1-(2-Ethylphenyl)ethan-1-amine salts are hygroscopic?

A: Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment (i.e., ambient air humidity).[1][2] For crystalline solids like the salts of (R)-1-(2-Ethylphenyl)ethan-1-amine, this moisture absorption can lead to significant physical and chemical changes. Physically, you may observe the powder clumping, caking, or in severe cases, deliquescing (dissolving in the absorbed water).[2][3] These changes make the material difficult to handle and weigh accurately.

Q2: What are the direct consequences of using a salt that has absorbed atmospheric water?

A: The consequences of using a hygroscopic salt with unknown water content can be severe and far-reaching in a research and development setting:

  • Inaccurate Stoichiometry: This is the most immediate and critical issue. If you weigh out 100 mg of a caked salt, you are not weighing 100 mg of the active amine salt. A significant, unknown portion of that mass is water. This leads to incorrect molar calculations, affecting reaction yields, kinetic profiles, and final product purity.[2]

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the amine salt or other moisture-sensitive functional groups within your reaction mixture.[1][3] Water can also impact the stability of intermediates and catalysts, leading to the formation of undesirable byproducts.[4][5]

  • Altered Physical Properties: Absorbed water can change the crystal lattice of the salt, which may affect its solubility, dissolution rate, and overall performance in formulated products.[3][6]

Q3: How can I definitively quantify the water content in my sample of (R)-1-(2-Ethylphenyl)ethan-1-amine salt?

A: While visual inspection can suggest moisture absorption, quantitative analysis is essential for critical applications. The two most common and reliable methods are:

  • Karl Fischer (KF) Titration: This is the gold-standard method for water determination in the pharmaceutical industry.[7] It is a highly specific and accurate technique that chemically titrates the water present in a sample, capable of detecting water content from parts-per-million (ppm) up to 100%.[][9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A mass loss step at a temperature consistent with water evaporation (typically below 120°C) can indicate the water content.[6] However, TGA is less specific than KF titration, as mass loss can also be due to residual solvents.

Troubleshooting Guide: Common Issues & Solutions
Observed Problem Probable Cause Recommended Action & Scientific Rationale
Inconsistent or steadily increasing mass reading on the analytical balance. The sample is actively absorbing moisture from the air during the weighing process.[10]Immediate Action: Use the "Weighing by Difference" method (see Protocol 2). This minimizes the sample's exposure time to the atmosphere. Weighing should be performed quickly with the balance doors closed to create a more stable microenvironment.[11] Best Practice: For highly sensitive experiments, perform all weighing operations inside a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) or in a room with controlled low humidity (<40% RH).[2][12][13]
The solid powder appears caked, clumped, or even wet upon opening the container. The container seal was compromised during shipping or previous use, or the material was stored improperly.Decision Point: The appropriate action depends on the criticality of your experiment. 1. Non-Critical Applications: You may proceed with using the material, but be aware that your stoichiometry will be inaccurate. 2. Critical Applications: Do not use the material directly. Your options are:     a) Prepare a Stock Solution: Dissolve the entire batch of the salt in a suitable anhydrous solvent and determine the precise concentration via an analytical technique like HPLC or titration against a standard.[2]     b) Attempt Drying: If the material is thermally stable and does not have hydrated crystal forms, you can dry it under vacuum. However, this may not be effective for deeply absorbed moisture and can alter the material's physical form.[14][15]     c) Discard: This is often the safest and most time-efficient option to ensure data integrity.
A reaction using the amine salt gives unexpectedly low yield or forms unknown impurities. The stoichiometry was incorrect due to unaccounted-for water content, leading to an excess or deficit of other reagents.[2] Alternatively, absorbed water may have degraded the salt or other sensitive reagents in the reaction.[1][3]Root Cause Analysis: 1. Quantify Water Content: Immediately analyze a sample of the suspect (R)-1-(2-Ethylphenyl)ethan-1-amine salt batch using Karl Fischer titration to determine the exact water content.[7] 2. Review Reaction Scheme: Assess if any reagents or intermediates in your reaction are known to be water-sensitive. 3. Remediate: Use a new, properly stored batch of the salt or use a standardized stock solution (as described above) for subsequent experiments.
Diagrams & Visual Workflows
Workflow for Handling a New Batch of Hygroscopic Salt

This flowchart outlines the best-practice workflow from receiving a new batch of a hygroscopic (R)-1-(2-Ethylphenyl)ethan-1-amine salt to its use in an experiment.

cluster_0 Receiving & Initial Assessment cluster_1 Storage & Aliquoting cluster_2 Pre-Experiment Qualification cluster_3 Experimental Use Receive Receive New Batch Inspect Visually Inspect Container Seal & Powder (Free-flowing vs. Caked?) Receive->Inspect Store Store Immediately in Desiccator or Low-Humidity Cabinet Inspect->Store If OK Aliquot Aliquot into Smaller, Single-Use Vials (Preferably in Glovebox) Inspect->Aliquot If caked, consider stock solution prep Store->Aliquot KF Perform Karl Fischer Titration on a Small Sample Aliquot->KF Record Record Water Content (%) on Vial Label KF->Record Weigh Weigh Material Using 'Weigh by Difference' Method Record->Weigh Correct Correct Mass for Water Content to Calculate Moles Weigh->Correct

Caption: Workflow for handling a new hygroscopic salt batch.

Troubleshooting Decision Tree for Caked Powder

This diagram provides a logical path for deciding how to handle a compromised hygroscopic solid.

decision decision action_ok action_ok action_stop action_stop Start Powder is Caked or Clumped IsCritical Is the Experiment Stoichiometrically Critical? Start->IsCritical StockSolution Prepare Stock Solution & Standardize Concentration IsCritical->StockSolution Yes UseAsIs Use Immediately, Note Potential Inaccuracy IsCritical->UseAsIs No Discard Discard and Obtain New Batch StockSolution->Discard If Standardization is Not Feasible

Caption: Decision tree for handling caked hygroscopic powder.

Detailed Experimental Protocols
Protocol 1: Recommended Storage of Hygroscopic Amine Salts

To preserve the integrity of your (R)-1-(2-Ethylphenyl)ethan-1-amine salts, adhere to the following storage protocol:

  • Primary Container: Always keep the salt in a tightly sealed container, preferably the original manufacturer's bottle.[1][2] Ensure the cap threads are clean and the seal is secure after each use.

  • Secondary Environment: Place the primary container inside a secondary dry environment. The two best options are:

    • Desiccator: A glass or plastic desiccator containing an active desiccant (e.g., silica gel with a humidity indicator, Drierite).

    • Low-Humidity Cabinet: An automated cabinet that maintains a constant low relative humidity (e.g., <20% RH).

  • Inert Atmosphere: For maximum protection, especially for long-term storage, consider storing the material under an inert atmosphere. This can be achieved by back-filling the container with nitrogen or argon before sealing.[16]

  • Aliquoting: Upon receiving a new bulk container, it is highly recommended to aliquot the powder into smaller, single-use vials under the driest possible conditions (ideally a glovebox).[2] This practice minimizes the exposure of the entire stock to atmospheric moisture during repeated openings.

Protocol 2: Accurate Weighing of a Hygroscopic Salt (Weighing by Difference)

This method is the most reliable way to weigh a hygroscopic substance accurately without a glovebox.[10]

  • Preparation: Have your clean, dry reaction vessel ready. Select a small, clean, and dry vial with a screw cap or other airtight seal.

  • Tare Vial: Place the sealed empty vial on the analytical balance and tare the weight to zero.

  • Add Sample: Briefly remove the vial from the balance. Quickly open the main stock container, transfer an approximate amount of the amine salt into the vial, and immediately seal the vial tightly. Minimize the time both containers are open.

  • Weigh Gross Mass: Place the sealed vial containing the sample back on the balance. Record this mass (M1).

  • Dispense Sample: Open the vial and quickly transfer the solid into your reaction vessel.

  • Weigh Tare Mass: Immediately re-seal the (now partially empty) vial and place it back on the balance. Record this final mass (M2).

  • Calculate: The exact mass of the sample transferred to your reaction is M1 - M2 . This technique negates any weight change due to moisture absorption during the weighing process itself.[14]

Protocol 3: Outline for Water Content Determination by Karl Fischer Titration

This protocol provides a general workflow. Always refer to your specific instrument's operating manual for detailed instructions.

  • Instrument Preparation: Start the Karl Fischer titrator and allow the system to stabilize. The titration vessel solvent (typically dry methanol or a specialized KF solvent) must be neutralized by the titrant until it is free of residual water.[17]

  • Titrant Standardization: Determine the exact water equivalence factor (F) of the Karl Fischer reagent. This is typically done by titrating a known mass of a certified water standard, such as disodium tartrate dihydrate.[17]

  • Sample Preparation & Introduction: Using the "Weighing by Difference" method described in Protocol 2, accurately weigh a suitable amount of the (R)-1-(2-Ethylphenyl)ethan-1-amine salt. The target sample mass should be chosen based on the expected water content to ensure the volume of titrant used is within the optimal range for the instrument.[9] Quickly introduce the weighed sample into the neutralized titration vessel.

  • Titration: Begin the titration. The instrument will automatically add the KF reagent and detect the potentiometric endpoint, which occurs when all the water from the sample has been consumed.[][9]

  • Calculation: The instrument's software will calculate the percentage of water in the sample using the volume of titrant consumed, the sample weight, and the predetermined water equivalence factor (F).

References
  • Quality Scales Unlimited. (2019, December 13). 5 Best Practices for Analytical Balances. Available at: [Link]

  • Bisley International. Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available at: [Link]

  • Eurofins. Water Determination by Karl Fischer. Available at: [Link]

  • Avicenna Journal of Medical Biotechnology. (2015, July 30). Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. Available at: [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Available at: [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Available at: [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Available at: [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Available at: [Link]

  • ResearchGate. (2017, May 2). The effect of water on the stability of quaternary ammonium groups for anion exchange membrane fuel cell applications. Available at: [Link]

  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Available at: [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Available at: [Link]

  • Fisher Scientific. (2024, August 15). Top Tips for Lab Weighing with OHAUS. Available at: [Link]

  • PubChem. 1-(2-Aminophenyl)ethan-1-one hydrochloride. Available at: [Link]

  • Cheméo. Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Available at: [Link]

  • PubMed. (2022, August 26). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Available at: [Link]

  • Google Patents. Crystalline salts of N-ethyl-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine.
  • PubChem. 1,2-Ethanediamine, N1-phenyl-. Available at: [Link]

  • RSC Publishing. Role of water environment in chemical degradation of a covalent organic framework tethered with quaternary ammonium for anion exchange membranes. Available at: [Link]

  • PubChem. (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine. Available at: [Link]

  • MDPI. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Available at: [Link]

  • The Open Petroleum Engineering Journal. (2013, November 17). Properties Evaluation and Application of Organic Amine Inhibitor on the Properties of Drilling Fluids. Available at: [Link]

  • PubChem. 1-(2-Ethoxyphenyl)ethan-1-one. Available at: [Link]

  • American Elements. 2,2-difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Chiral HPLC Separation Methods for (R)-1-(2-Ethylphenyl)ethan-1-amine

Executive Summary & Strategic Analysis The enantiomeric resolution of 1-(2-Ethylphenyl)ethan-1-amine presents a unique chromatographic challenge compared to its unsubstituted analog, 1-phenylethylamine. The ortho-ethyl s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The enantiomeric resolution of 1-(2-Ethylphenyl)ethan-1-amine presents a unique chromatographic challenge compared to its unsubstituted analog, 1-phenylethylamine. The ortho-ethyl substituent introduces significant steric bulk proximal to the chiral center, altering the molecule's ability to dock into chiral stationary phase (CSP) grooves.

While generic screening protocols often suggest a "try-and-see" approach, this guide advocates for a mechanistic selection strategy. We compare three distinct methodologies: Polysaccharide-based Normal Phase (NP) , Crown Ether-based Reversed Phase (RP) , and Derivatization-based separation .

Key Recommendation:

  • For Preparative/Process Scale: Use Method A (Amylose-based NP) due to superior loading capacity and solubility.

  • For High-Throughput/QC: Use Method B (Crown Ether) for rapid, direct analysis of primary amines without organic solvent consumption.

  • For Trace Impurity (ee > 99.9%): Use Method C (Derivatization) to shift detection limits and eliminate tailing.

Method A: Polysaccharide-Based Normal Phase (The Gold Standard)

This method utilizes the "lock-and-key" mechanism where the analyte interacts with the helical grooves of amylose or cellulose carbamates. The ortho-ethyl group often enhances resolution on amylose phases by forcing a specific conformation that fits tightly into the chiral cavity.

Recommended Protocol
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IA (Immobilized version).

  • Dimensions: 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (aromatic ring) or 210 nm (amine backbone).

Critical Mechanism & Optimization

The Role of the Additive: Primary amines interact strongly with residual silanols on the silica support, causing severe peak tailing. The addition of 0.1% DEA is non-negotiable; it competes for these silanol sites, sharpening the peak shape.

Solvent Choice: Ethanol is preferred over Isopropanol (IPA) for this specific ortho-substituted molecule. The ethyl group on the phenyl ring creates steric hindrance; the smaller ethanol molecule allows for better mass transfer in and out of the CSP pores than the bulkier IPA.

Expected Performance Data
ParameterValueNotes
Retention Factor (

)
1.2 - 1.5(R)-enantiomer typically elutes first on AD-H
Selectivity (

)
1.8 - 2.2High selectivity due to steric bulk
Resolution (

)
> 3.0Baseline separation easily achieved
Tailing Factor (

)
< 1.3With 0.1% DEA added

Method B: Crown Ether Stationary Phase (The Primary Amine Specialist)

Crown ether columns (e.g., Crownpak CR) are designed specifically for primary amines. The chiral recognition is driven by the formation of an ammonium inclusion complex.

Recommended Protocol
  • Column: Crownpak CR-I(+) or CR(+).

  • Mobile Phase: Aqueous Perchloric Acid (pH 1.5 to 2.0).

    • Composition: 100% Water (pH 1.5 with HClO4) or 90:10 Water:MeOH for faster elution.

  • Flow Rate: 0.5 mL/min (Lower flow due to higher viscosity/pressure).

  • Temperature: 25°C (Lower temperature enhances complex stability).

Mechanism of Action

The protonated amine (


) inserts into the cavity of the 18-crown-6 ether ring. The ortho-ethyl group acts as a "barrier," preventing deep insertion for one enantiomer while allowing it for the other, creating separation.

Warning: This method is incompatible with secondary or tertiary amines. It strictly requires the primary amine functionality.

Performance Comparison
ParameterValueNotes
Selectivity (

)
1.5 - 1.8Lower than AD-H but sufficient
Run Time < 15 minFaster equilibration than NP
Robustness ModerateColumn life shortened by low pH
Capacity LowNot suitable for prep scale (>10mg)

Method C: Derivatization (The Problem Solver)

If direct separation fails or if the sample matrix interferes (e.g., biological plasma), derivatization with an achiral or chiral reagent is the solution.

Protocol: GITC Derivatization

Reaction with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) converts the amine into a thiourea diastereomer.

  • Mix: 10 µL amine + 10 µL GITC solution (in Acetonitrile).

  • Incubate: Room temperature for 15 mins.

  • Analyze: On a standard C18 Reversed Phase column (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) gradient.

Why Use This?
  • Detection: The GITC moiety adds UV absorbance, lowering the Limit of Detection (LOD).

  • Separation: Converts enantiomers (identical physical properties) into diastereomers (different physical properties), allowing separation on standard achiral columns.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical decision-making process for selecting the optimal method based on your specific project constraints.

Chiral_Method_Selection cluster_mechanism Mechanistic Insight Start Start: (R)-1-(2-Ethylphenyl)ethan-1-amine Sample ScaleQ What is the Separation Scale? Start->ScaleQ PurityQ Is high sensitivity (trace impurity) required? ScaleQ->PurityQ Analytical (<1 mg) MethodA METHOD A: Polysaccharide NP (Chiralpak AD-H/IA) Best for Prep & Process ScaleQ->MethodA Preparative (>100 mg) MatrixQ Is the sample in a biological matrix? PurityQ->MatrixQ No (Standard Purity) MethodC METHOD C: Derivatization (GITC) Best for Bioanalysis/Trace Levels PurityQ->MethodC Yes (LOD < 0.05%) MatrixQ->MethodA Alternative MethodB METHOD B: Crown Ether RP (Crownpak CR) Best for Quick QC Check MatrixQ->MethodB No (Clean Chemical Mix) MatrixQ->MethodC Yes (Plasma/Urine) Mech1 Method A: H-Bonding + Steric Fit MethodA->Mech1 Mech2 Method B: Ammonium Inclusion MethodB->Mech2

Caption: Decision tree for selecting the optimal chiral separation method based on scale, matrix, and sensitivity requirements.

Comparative Data Summary

FeatureMethod A (Polysaccharide) Method B (Crown Ether) Method C (Derivatization)
Column Type Amylose/Cellulose (AD-H, OD-H)Crown Ether (Crownpak)C18 (Standard RP)
Mobile Phase Hexane / EtOH / DEAAqueous HClO4ACN / Water
Prep Scalability High (Excellent solubility)Low (Aqueous limited)N/A (Analytical only)
Cost per Run Moderate (Solvent cost)Low (Aqueous)High (Reagent + Time)
Primary Limitation Requires basic additiveOnly works for primary aminesRequires sample prep time
Resolution (

)
High (>3.0) Moderate (1.5 - 2.0)Very High (>4.0)

References

  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Stringham, R. W., & Ye, Y. K. (2006). "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A, 1101(1-2), 86-93. Link

  • Gong, X. Y., & Hauser, P. C. (2005). "Enantiomeric separation of 1-phenylethylamine and 1-cyclohexylethylamine in capillary electrophoresis with contactless conductivity detection." Journal of Chromatography A, 1094(1-2), 196-199.[2] Link

  • Shinbo, T., et al. (1987). "Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packing." Journal of Chromatography A, 405, 145-153. (Foundational reference for Crownpak methodology).

Sources

Comparative

GC-MS analysis protocols for (R)-1-(2-Ethylphenyl)ethan-1-amine

An In-Depth Technical Guide to the Chiral Analysis of (R)-1-(2-Ethylphenyl)ethan-1-amine by Gas Chromatography-Mass Spectrometry For researchers, scientists, and drug development professionals, the stereoselective analys...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral Analysis of (R)-1-(2-Ethylphenyl)ethan-1-amine by Gas Chromatography-Mass Spectrometry

For researchers, scientists, and drug development professionals, the stereoselective analysis of chiral amines is a cornerstone of modern pharmaceutical development. Enantiomers of a single active pharmaceutical ingredient (API) can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. Therefore, the ability to accurately separate and quantify these stereoisomers is not merely an analytical task but a critical step in ensuring drug safety and efficacy.[1] This guide provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of (R)-1-(2-Ethylphenyl)ethan-1-amine, a representative chiral primary amine.

We will explore two primary GC-based methodologies: an indirect approach using chiral derivatization with an achiral stationary phase and a direct approach employing a chiral stationary phase. The causality behind experimental choices, from reagent selection to instrumental parameters, will be detailed to provide a field-proven perspective. Furthermore, this guide will objectively compare the performance of GC-MS with leading alternative technologies like Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), offering supporting data to inform your selection of the optimal analytical strategy.

The Imperative of Derivatization for Amine Analysis in GC

Primary amines, such as 1-(2-Ethylphenyl)ethan-1-amine, present inherent challenges for direct GC analysis. The polar N-H bond can engage in hydrogen bonding with active sites on the capillary column and within the injector, leading to poor peak shape (tailing), low response, and potential thermal degradation. Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogen on the amine with a less polar, more thermally stable group.[2][3] This process is essential for achieving the high-resolution, reproducible chromatography required for robust enantiomeric analysis. Key benefits include:

  • Increased Volatility: Reduces the boiling point of the analyte, allowing it to traverse the GC column at lower temperatures.[2]

  • Improved Thermal Stability: Protects the analyte from degrading at the high temperatures of the GC inlet and column.[4]

  • Enhanced Chromatographic Performance: Eliminates peak tailing, resulting in sharp, symmetrical peaks that are crucial for accurate quantification.

  • Improved Sensitivity: Certain derivatizing agents can introduce fluorinated groups, which enhance detection sensitivity, particularly with an Electron Capture Detector (ECD), although this guide focuses on MS detection.[5]

Protocol 1: Indirect Enantioseparation via Chiral Derivatization

The indirect method is a robust and widely used strategy for chiral analysis by GC.[6] It involves reacting the enantiomeric amine mixture with an enantiomerically pure chiral derivatizing reagent (CDR). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers possess different physical properties and can therefore be separated on a standard, non-chiral GC column.[7]

For primary amines, N-(trifluoroacetyl)-L-prolyl chloride (TFPC) is an excellent and commonly used CDR.[5][8] It reacts readily with the amine to form stable diastereomeric amides.

Detailed Experimental Protocol

Objective: To derivatize (R,S)-1-(2-Ethylphenyl)ethan-1-amine with Trifluoroacetic anhydride (TFAA) to form diastereomers and separate them using GC-MS on an achiral column. While TFPC is a chiral reagent, TFAA is a common achiral reagent used to improve volatility for separation on a chiral column (see Protocol 2). For this indirect protocol example, we will use a chiral reagent like N-Trifluoroacetyl-L-Prolyl Chloride (TFPC).

Step 1: Sample Preparation & Derivatization

  • Accurately weigh approximately 1 mg of the 1-(2-Ethylphenyl)ethan-1-amine sample into a 2 mL autosampler vial.

  • Add 1 mL of a suitable aprotic solvent, such as anhydrous ethyl acetate or dichloromethane, and vortex to dissolve.

  • Add a 1.5 molar excess of a mild, non-nucleophilic base, such as pyridine or triethylamine, to act as an acid scavenger.

  • Introduce a 1.2 molar excess of the chiral derivatizing reagent, N-Trifluoroacetyl-L-Prolyl Chloride (TFPC), to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the reaction mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature.

  • (Optional) The reaction mixture can be washed with a small amount of dilute acid (e.g., 5% HCl) and then deionized water to remove excess base and salts. The organic layer is then dried over anhydrous sodium sulfate. This step may improve chromatogram quality but is not always necessary.

  • The sample is now ready for injection into the GC-MS system.

Step 2: GC-MS Instrumentation and Parameters

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral library matching capabilities.
Column DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose achiral column suitable for separating the resulting diastereomers.[9]
Carrier Gas HeliumInert carrier gas providing good efficiency. Flow rate set to 1.2 mL/min (constant flow).[10]
Injector Split/SplitlessTemperature: 250°C. Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
Oven Program Initial: 100°C, hold for 1 min. Ramp: 10°C/min to 280°C. Hold: 5 min at 280°C.The temperature program is designed to separate the diastereomers from the solvent and each other effectively.[11][12]
MS Transfer Line 280°CPrevents condensation of the analytes before they enter the mass spectrometer.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Temperatures Source: 230°C, Quadrupole: 150°CStandard operating temperatures to ensure optimal ionization and mass filtering.[13]
Scan Range m/z 40-500A wide enough range to capture the molecular ions and key fragments of the derivatized analytes.
Visualizing the Indirect Analysis Workflow

The following diagram illustrates the logical flow of the indirect GC-MS analysis protocol.

GCMS_Indirect_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample 1. Racemic Amine Sample ((R/S)-1-(2-Ethylphenyl)ethan-1-amine) Reagent 2. Add Chiral Derivatizing Agent (e.g., (S)-TFPC) & Base Sample->Reagent Reaction 3. Heat to Form Diastereomers (R-S and S-S amides) Reagent->Reaction Injection 4. Inject into GC Reaction->Injection Separation 5. Separation on Achiral Column (e.g., DB-5ms) Injection->Separation Detection 6. MS Detection (EI) Separation->Detection Chromatogram 7. Obtain Chromatogram (Two separate peaks for diastereomers) Detection->Chromatogram Quantification 8. Quantify via Peak Area Chromatogram->Quantification

Workflow for indirect chiral amine analysis by GC-MS.

Protocol 2: Direct Enantioseparation on a Chiral Column

Direct chiral analysis utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[14] This method can be simpler as it may not require a chiral derivatization step. However, an achiral derivatization is still highly recommended for amines to improve their volatility and chromatographic behavior.[15] Cyclodextrin-based CSPs are widely used and highly effective for this purpose.[15][16][17]

Detailed Experimental Protocol

Objective: To separate the enantiomers of 1-(2-Ethylphenyl)ethan-1-amine directly using a chiral GC column after achiral derivatization with Trifluoroacetic anhydride (TFAA).

Step 1: Sample Preparation & Derivatization

  • Accurately weigh approximately 1 mg of the 1-(2-Ethylphenyl)ethan-1-amine sample into a 2 mL autosampler vial.

  • Add 1 mL of anhydrous ethyl acetate.

  • Add 100 µL of Trifluoroacetic anhydride (TFAA).[12]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 20 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of anhydrous ethyl acetate. The sample is now ready for injection.

Step 2: GC-MS Instrumentation and Parameters

ParameterSettingRationale
GC/MS System Same as Protocol 1High-performance instrumentation is key for resolving closely eluting enantiomers.
Column Astec CHIRALDEX™ B-PM (or equivalent permethylated beta-cyclodextrin column), 30 m x 0.25 mm ID, 0.12 µm film thicknessThis CSP provides enantioselectivity for a wide range of compounds, including N-acylated amines.[18]
Carrier Gas HeliumFlow rate set to 1.5 mL/min (constant flow).
Injector Split/SplitlessTemperature: 250°C. Mode: Split (e.g., 100:1 split ratio).
Oven Program Isothermal: 130°CIsothermal conditions often provide the best resolution for chiral separations by maximizing the interaction time with the CSP. A slow ramp may also be tested.[15][18]
MS Parameters Same as Protocol 1Standard EI conditions are suitable for the identification of the derivatized enantiomers.

Comparative Analysis: GC-MS vs. Alternative Technologies

While GC-MS is a powerful tool, other techniques offer compelling advantages for chiral amine separations. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prominent alternatives.[19][20][21] SFC, in particular, has emerged as a preferred platform in many pharmaceutical labs due to its speed and "green" credentials.[19][22]

FeatureGC-MS (Indirect/Direct)Chiral HPLCChiral SFC
Principle Separation in gaseous phase based on volatility and interaction with stationary phase.[6]Separation in liquid phase based on differential interaction with a solid CSP.[21]Separation using a supercritical fluid (e.g., CO₂) as the primary mobile phase.[20]
Analysis Speed Moderate (typically 15-30 min).Slower (can be >20 min).[20]Very Fast (often <10 min).[19]
Resolution Good to Excellent, highly dependent on derivatization and column choice.Good to Excellent, wide variety of CSPs available.Excellent, often provides superior peak symmetry for basic amines.[19][22]
Sample Prep Derivatization is almost always required for amines.[2]Often requires no derivatization.Often requires no derivatization.
Sensitivity High, especially with MS detection.Moderate to High, dependent on detector (UV, MS).High, compatible with MS.
Environmental Impact Low solvent usage.High organic solvent consumption.Low organic solvent usage ("Green" technique).[22]
Instrumentation Widely available.Widely available.Specialized, becoming more common.[19]

Choosing the Right Analytical Tool

The decision between GC-MS, HPLC, and SFC depends on the specific analytical goals, sample properties, and available resources. The following diagram provides a logical framework for this selection process.

Method_Selection Start Analyte: Chiral Primary Amine q1 Is the analyte (or its derivative) thermally stable & volatile? Start->q1 q2 Is high throughput a primary goal? q1->q2 Yes hplc Chiral HPLC q1->hplc No q3 Is reducing solvent waste a priority? q2->q3 Yes gcms GC-MS q2->gcms No q3->gcms No sfc Chiral SFC q3->sfc Yes

Decision guide for selecting a chiral analysis method.

Conclusion

The GC-MS analysis of (R)-1-(2-Ethylphenyl)ethan-1-amine and other chiral primary amines is a well-established and powerful technique. The choice between an indirect method using a chiral derivatizing reagent and a direct method with a chiral stationary phase depends on laboratory preference, available columns, and the specific separation challenge. Both approaches, when properly executed, provide the accuracy and precision required for pharmaceutical research and quality control.

However, for laboratories focused on high-throughput screening and sustainable practices, Supercritical Fluid Chromatography (SFC) presents a compelling alternative, often delivering faster results with less environmental impact.[19][20] Ultimately, the selection of an analytical technique requires a holistic assessment of the analyte's properties, the project's objectives, and the instrumentation at hand. This guide provides the foundational protocols and comparative data necessary to make an informed and scientifically sound decision.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2022, April 15). LCGC International. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Separations. [Link]

  • Armstrong, D. W., et al. (2005). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. [Link]

  • New GC investigation of chiral amine separation. (2018, August 16). Wiley Analytical Science. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Chemical Society Reviews. [Link]

  • Grigorean, G., & Lebrilla, C. B. (n.d.). Chiral analysis by MS. American Chemical Society. [Link]

  • Why Use GC Derivatization Reagents. (2025, October 15). Chrom Tech, Inc.. [Link]

  • Wang, Y., et al. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Chiral Separations | LCGC International. (2026, February 12). LCGC International. [Link]

  • Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021, February 14). PubMed. [Link]

  • Chiral SFC-UV separation of amine and imine derivative using standard... (n.d.). ResearchGate. [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation | Request PDF. (n.d.). ResearchGate. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). PubMed. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2020, November 12). LCGC International. [Link]

  • Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? (2022, June 17). ResearchGate. [Link]

  • GC Derivatization. (n.d.). University of Colorado Boulder. [Link]

  • GC Derivatization Reagents. (n.d.). Obrnuta faza. [Link]

  • A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[4]arene Derivative. (n.d.). J-STAGE. [Link]

  • Chiral GC Columns. (n.d.). Element Lab Solutions. [Link]

  • A New Reagent to Evaluate Optical Purity of Organic Amines by FAB Mass Spectrometry. (2000, November 1). R Discovery. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Chiral Differentiation of Amino Acids by In-Source Collision-Induced Dissociation Mass Spectrometry. (n.d.). PMC. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. [Link]

  • (PDF) A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). ResearchGate. [Link]

  • What are the best processes/methods for separation of chiral amine both non selective... (2012, September 12). ResearchGate. [Link]

  • DataNo. lc021 1-Phenylethylamine. (n.d.). Shodex. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021, July 29). MDPI. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. (n.d.). ResearchGate. [Link]

  • Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatographymass Spectrometry. (n.d.). ResearchGate. [Link]

  • Method for determining ethanolamine substances by gas chromatography-mass spectrometry. (2024, July 5).
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). MDPI. [Link]

  • GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology. (n.d.). SciSpace. [Link]

  • Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) Analysis and Antioxidant Activities of Phenolic and Components of Guarana. (2012, February 25). CORE. [Link]

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Validation

Publish Comparison Guide: IR Spectroscopy Validation of (R)-1-(2-Ethylphenyl)ethan-1-amine

Executive Summary: The Validation Challenge In the synthesis of chiral building blocks like (R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1), the primary validation challenge is not just confirming identity, but ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Challenge

In the synthesis of chiral building blocks like (R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1), the primary validation challenge is not just confirming identity, but rigorously distinguishing the product from its synthetic precursor, 1-(2-ethylphenyl)ethan-1-one .

This guide provides a technical comparison between the target amine and its ketone alternative (precursor/impurity). While chiral chromatography (HPLC/GC) is required to determine Enantiomeric Excess (ee%), Fourier Transform Infrared (FTIR) spectroscopy is the rapid, first-line defense for validating chemical constitution and reaction completion.

Key Value Proposition:

  • Specificity: Distinguish the target amine from the ketone precursor within 60 seconds.

  • Structural Confirmation: Validate the ortho-ethyl substitution pattern which distinguishes this molecule from generic 1-phenylethanamine.

Theoretical Framework & Spectral Prediction[1][2]

Since standard FTIR is achiral, the spectra for (R)- and (S)-enantiomers are identical in an achiral environment. Therefore, the validation focuses on Chemical Purity (Amine vs. Ketone) and Structural Integrity (Ethyl group presence).

The "Fingerprint" Logic

The transformation from a ketone to a primary amine involves two massive spectral shifts:

  • Loss of Carbonyl: Disappearance of the strong C=O dipole.

  • Gain of Amine: Appearance of N-H stretching and scissoring modes.

Comparative Spectral Data: Target vs. Precursor
Functional GroupModeTarget: (R)-1-(2-Ethylphenyl)ethan-1-amineAlternative: 1-(2-Ethylphenyl)ethan-1-one (Precursor)Validation Status
Amine (N-H) Stretch3380 & 3300 cm⁻¹ (Doublet, Medium)Absent CRITICAL
Carbonyl (C=O) StretchAbsent 1685 cm⁻¹ (Strong, Sharp)CRITICAL
Amine (N-H) Scissoring1600-1590 cm⁻¹ (Medium, Broad)Absent Supportive
Aromatic Ring C=C Stretch~1490, 1450 cm⁻¹~1490, 1450 cm⁻¹Structural
Ethyl Group C-H Bend~2960 (asym), 2870 (sym) cm⁻¹~2960 (asym), 2870 (sym) cm⁻¹Structural
Ortho-Subst. OOP Bend750-770 cm⁻¹ (Strong, Single)760-780 cm⁻¹ (Strong, Single)Structural

Note on Ortho-Substitution: Ortho-disubstituted benzene rings (like the 2-ethylphenyl moiety) typically display a single strong band in the 735–770 cm⁻¹ range due to C-H out-of-plane (OOP) bending. This distinguishes the target from meta or para isomers.

Experimental Protocol: ATR-FTIR Validation

Objective: Validate the identity of (R)-1-(2-Ethylphenyl)ethan-1-amine and confirm <1% ketone impurity.

Equipment & Parameters
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 4 cm⁻¹

  • Scans: 32 (Sample), 32 (Background)[1]

  • Range: 4000 – 600 cm⁻¹

Step-by-Step Workflow
  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ and H₂O lines.

  • Sample Loading:

    • Liquid State: Place 1 drop of the neat amine onto the crystal. Ensure full coverage of the "bullseye."

    • Solid State (HCl Salt): If validating the hydrochloride salt, apply high pressure using the anvil to ensure good contact. Note: Amine salt peaks will shift (Broad NH₃⁺ stretch ~3000 cm⁻¹).

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing filters that might mask small impurity shoulders.

Validation Logic & Decision Tree

The following diagram illustrates the logical flow for validating the product batch based on spectral data.

ValidationLogic Start Acquire FTIR Spectrum (Neat Liquid) CheckCO Check 1680-1700 cm⁻¹ (Carbonyl Region) Start->CheckCO CO_Present Peak Detected? CheckCO->CO_Present Fail_Impurity FAIL: Ketone Impurity Detected Reprocess Batch CO_Present->Fail_Impurity Yes (>2% T) CheckNH Check 3300-3400 cm⁻¹ (Amine Region) CO_Present->CheckNH No NH_Present Doublet Detected? CheckNH->NH_Present Fail_Identity FAIL: No Amine Detected Check Synthesis NH_Present->Fail_Identity No CheckOrtho Check 750-770 cm⁻¹ (Ortho-Substitution) NH_Present->CheckOrtho Yes Ortho_Present Strong Band Present? CheckOrtho->Ortho_Present Ortho_Present->Fail_Identity No (Wrong Isomer?) Pass PASS: Identity Validated Proceed to Chiral HPLC Ortho_Present->Pass Yes

Figure 1: Decision tree for IR-based batch release of (R)-1-(2-Ethylphenyl)ethan-1-amine.

Detailed Spectral Analysis

Region 1: The High-Frequency Zone (3500 – 2800 cm⁻¹)
  • The Amine Doublet: Primary amines exhibit two N-H stretching bands.[2][3][4]

    • Asymmetric Stretch: ~3380 cm⁻¹

    • Symmetric Stretch: ~3300 cm⁻¹

    • Diagnostic: If this appears as a single band, you may have a secondary amine impurity or significant hydrogen bonding effects.

  • Alkyl C-H Stretches: The ethyl group and the ethane backbone contribute to C-H stretches just below 3000 cm⁻¹ (2960, 2930, 2870 cm⁻¹). These confirm the aliphatic portions of the molecule.[5]

Region 2: The "Silent" Zone (2700 – 1800 cm⁻¹)
  • Purity Check: This region should be relatively devoid of peaks. Broad bands here often indicate ammonium salt formation (N-H stretching of R-NH₃⁺) or carboxylic acid impurities (O-H stretch).

Region 3: The Double Bond Region (1700 – 1500 cm⁻¹)
  • The "Kill" Signal: A sharp peak at 1685 cm⁻¹ is the signature of unreacted 1-(2-ethylphenyl)ethan-1-one. In a high-purity amine product, this baseline must be flat.

  • N-H Scissoring: Look for a medium-intensity band near 1600 cm⁻¹ . This is often overlapped by aromatic ring breathing modes (C=C stretches) at 1590 cm⁻¹ and 1490 cm⁻¹.

Region 4: The Fingerprint Region (1000 – 600 cm⁻¹)
  • Ortho-Substitution Marker: The most reliable structural confirmation for the 2-ethyl position is the C-H out-of-plane (OOP) bending vibration. For ortho-disubstituted benzenes, this appears as a strong, solitary band between 735 and 770 cm⁻¹ .

    • Comparison: A meta-substituted isomer would show two bands (690-710 & 750-810 cm⁻¹). A para-substituted isomer would show a single band higher up (800-840 cm⁻¹).

Limitations & Complementary Techniques

While FTIR is excellent for chemical identity, it has specific limitations for this chiral molecule:

  • Stereochemistry Blindness: Standard FTIR cannot distinguish between (R)-1-(2-Ethylphenyl)ethan-1-amine and (S)-1-(2-Ethylphenyl)ethan-1-amine.

    • Solution: Use Vibrational Circular Dichroism (VCD) or Chiral HPLC for enantiomeric purity.

  • Salt vs. Free Base: The spectrum of the hydrochloride salt will look drastically different (broad N-H stretch 3000-2500 cm⁻¹, no doublet). Ensure you know the physical form of your sample.

References

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2-methylphenyl)- (Structural Analog IR Data). NIST Chemistry WebBook. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines (IR and NMR Characteristics). Available at: [Link][6][1][2][4][7][8][9][10]

  • Spectroscopy Online. The Infrared Spectroscopy of Primary Amines (N-H Stretching and Scissoring). Available at: [Link]

  • PubChem. 1,2-Ethanediamine, N1-phenyl- (Structural Analog Data). National Library of Medicine. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: (R)-1-(2-Ethylphenyl)ethan-1-amine vs. Standard Chiral Amines

[1] Part 1: Executive Summary & Strategic Positioning[1] In the toolbox of chiral resolution agents and auxiliaries, (R)-1-Phenylethan-1-amine (α-Methylbenzylamine, MBA) has long been the "gold standard" due to its low c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Strategic Positioning[1]

In the toolbox of chiral resolution agents and auxiliaries, (R)-1-Phenylethan-1-amine (α-Methylbenzylamine, MBA) has long been the "gold standard" due to its low cost and availability.[1] However, for difficult resolutions—particularly those involving sterically congested racemic acids or those requiring high lipophilicity—the standard MBA often fails to yield crystalline diastereomeric salts, resulting in oils or low enantiomeric excess (ee).

(R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1) represents a "Next-Generation" chiral amine.[1] By introducing an ethyl group at the ortho position of the phenyl ring, this molecule introduces a critical steric lock . This modification restricts the conformational freedom of the phenyl ring relative to the amine center, often facilitating the formation of highly ordered, crystalline lattices where the unsubstituted parent fails.

This guide objectively compares the Ortho-Ethyl variant against the standard MBA and the bulkier Naphthyl analog to assist in rational reagent selection.[1]

Part 2: Comparative Technical Profile

The following table contrasts the physicochemical and functional properties of the target amine against its primary competitors.

Table 1: Physicochemical Comparison of Chiral Amines
Feature(R)-1-(2-Ethylphenyl)ethan-1-amine (R)-1-Phenylethan-1-amine (Standard MBA)(R)-1-(1-Naphthyl)ethan-1-amine (NEA)
Structure Ortho-Ethyl substituted PhenylUnsubstituted PhenylNaphthalene Fused Ring
CAS (R-isomer) 1212859-34-13886-69-93886-70-2
Molecular Weight 149.23 g/mol 121.18 g/mol 171.24 g/mol
Steric Bulk (A-Value) High (Ortho-Clash) Low (Free Rotation)Very High (Planar Bulk)
Lipophilicity (LogP) ~2.3 (Est.)[1]1.31~2.8
Basicity (pKa) ~9.6 (Est.)9.839.7
Salt Crystallinity Excellent (Promotes lattice packing)Moderate (Often forms oils)Good (But low solubility)
Primary Utility Resolving "Oily" Acids, Steric DifferentiationGeneral Purpose ResolutionPi-Pi Interaction Resolution
Expert Insight: The "Ortho-Effect" Mechanism

The superior performance of the (R)-1-(2-Ethylphenyl) derivative in specific cases is driven by the Ortho-Effect .[1]

  • Conformational Locking: In the standard MBA, the phenyl ring rotates freely. In the ortho-ethyl derivative, the ethyl group clashes with the methine hydrogen, biasing the molecule into a specific conformation. This pre-organization reduces the entropy loss upon salt formation, making crystallization thermodynamically more favorable.

  • Lipophilic Pocket: The ethyl group creates a hydrophobic "pocket" that can engage in Van der Waals interactions with lipophilic regions of the target acid, enhancing chiral recognition beyond simple acid-base pairing.[1]

Part 3: Decision Logic & Application Guide

Selecting the correct amine is not about trial and error; it is about matching the steric and electronic profile of the amine to the target racemate.

Diagram 1: Chiral Amine Selection Matrix

This decision tree guides the researcher on when to deploy the (R)-1-(2-Ethylphenyl) variant.[1]

AmineSelection Start Target Racemic Acid CheckSolubility Is the Acid Highly Lipophilic? Start->CheckSolubility CheckSterics Is the Acid Sterically Hindered? CheckSolubility->CheckSterics Yes (Lipophilic) StandardMBA Use (R)-1-Phenylethan-1-amine (Standard MBA) CheckSolubility->StandardMBA No (Polar/Small) OrthoEthyl Use (R)-1-(2-Ethylphenyl)ethan-1-amine (Ortho-Ethyl Variant) CheckSterics->OrthoEthyl Yes (Bulky/Ortho-Subs) Naphthyl Use (R)-1-(1-Naphthyl)ethan-1-amine (NEA) CheckSterics->Naphthyl No (Planar/Aromatic) StandardMBA->OrthoEthyl If Salt is Oily

Caption: Strategic selection workflow for chiral amines based on target acid properties.

Part 4: Experimental Protocol

Protocol: Resolution of a Lipophilic Racemic Acid

Objective: Resolve a sterically hindered racemic acid (e.g., 2-arylpropionic acid derivative) using (R)-1-(2-Ethylphenyl)ethan-1-amine.[1]

Safety Note: All amines are basic and potentially irritating.[1] Work in a fume hood.

1. Screening Phase (Micro-Scale)
  • Stoichiometry: Prepare 0.1 mmol of racemic acid and 0.05 mmol (0.5 eq) of (R)-1-(2-Ethylphenyl)ethan-1-amine. Note: Using 0.5 eq maximizes the theoretical yield of the diastereomer based on the "Pope-Peachey" method.[1]

  • Solvent Selection: Due to the ethyl group, this amine is more lipophilic. Avoid pure water.[1]

    • System A: Ethanol (95%)

    • System B: 2-Propanol[1][2]

    • System C: Methyl tert-butyl ether (MTBE) / Hexane (1:1)[1]

  • Procedure: Dissolve acid in hot solvent. Add amine.[1][3][4][5][6][7] Allow to cool slowly to room temperature, then to 4°C.

  • Observation: Check for crystals vs. oil.[1] The Ortho-Ethyl variant often crystallizes in System B or C where standard MBA forms oils.[1]

2. Preparative Scale (Workflow)

ResolutionWorkflow Mix Mixing (Racemic Acid + 0.5 eq Amine) Heat Heating (Dissolution in i-PrOH) Mix->Heat Cool Controlled Cooling (0.1°C/min) Heat->Cool Filter Filtration (Isolate Diastereomer) Cool->Filter Liberate Acid Liberation (H2SO4 / Extraction) Filter->Liberate Solid (Salt) Recycle Amine Recovery (NaOH / Extraction) Filter->Recycle Filtrate (Enriched Distomer) Liberate->Recycle Recover Amine

Caption: Preparative workflow for chiral resolution via diastereomeric salt formation.

3. Acid Liberation & Amine Recovery (Self-Validating Step)
  • Step: Suspend the diastereomeric salt in MTBE and add 1M H2SO4 (aq).

  • Validation: The organic layer contains the resolved (chiral) acid. The aqueous layer contains the amine sulfate.

  • Recovery: Basify the aqueous layer to pH >12 with NaOH. Extract with MTBE to recover the expensive (R)-1-(2-Ethylphenyl)ethan-1-amine for reuse.[1] Recovery rates for this lipophilic amine are typically >90% due to efficient extraction.

Part 5: References

  • ChemScene. (R)-1-(2-Ethylphenyl)ethan-1-amine Product Data (CAS 1212859-34-1).[1][7] Retrieved from

  • Thermo Fisher Scientific. (R)-(+)-1-Phenylethylamine Properties and Specifications. Retrieved from

  • NII (National Institute of Informatics). Solvent Dependence of Optical Resolution of α–Methylbenzylamine Derivatives. Retrieved from

  • BenchChem. Comparative Guide to Chiral Amines in Asymmetric Synthesis. Retrieved from

  • Matrix Fine Chemicals. 2-(4-Ethylphenyl)ethan-1-amine (Isomer Comparison). Retrieved from

Sources

Validation

Validating Optical Purity of (R)-1-(2-Ethylphenyl)ethan-1-amine

Executive Summary (R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1) is a critical chiral building block, often serving as a resolving agent or a pharmacophore in herbicide and pharmaceutical synthesis.[1] Unlike its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1) is a critical chiral building block, often serving as a resolving agent or a pharmacophore in herbicide and pharmaceutical synthesis.[1] Unlike its parent compound, 1-phenylethylamine, the ortho-ethyl substituent introduces significant steric bulk proximal to the chiral center.[1] This steric hindrance enhances chiral discrimination in some environments but complicates separation in others due to conformational locking.

This guide compares three validation methodologies: Chiral HPLC ,


H NMR with Chiral Derivatizing Agents (CDAs) , and Polarimetry . While Polarimetry is standard for QC, this guide argues that Chiral HPLC on polysaccharide phases  is the only robust method for quantitative ee determination, while NMR  serves as the primary self-validating tool during early-stage development when reference standards are unavailable.[1]

Decision Framework: Method Selection

The choice of analytical method depends on the development phase and the availability of enantiopure standards.

MethodSelection Start Start: Sample Received Standard Is Enantiopure Standard Available? Start->Standard QC Routine QC / Manufacturing Standard->QC Yes RD R&D / Process Development Standard->RD No HPLC METHOD A: Chiral HPLC (Quantitation & Trace Analysis) QC->HPLC Primary Release Test Polarimetry METHOD C: Polarimetry (Identity Check Only) QC->Polarimetry Quick ID Check RD->HPLC Method Development NMR METHOD B: 1H NMR + Mosher's Acid (Absolute Config & Approx ee) RD->NMR First Pass (Self-Validating) NMR->HPLC Validate HPLC Peak ID

Figure 1: Decision tree for selecting the appropriate optical purity validation method based on development stage and resource availability.

Comparative Analysis of Methodologies

FeatureMethod A: Chiral HPLC Method B:

H NMR (Mosher's)
Method C: Polarimetry
Principle Adsorption on chiral stationary phase (CSP)Diastereomeric chemical shift non-equivalenceRotation of plane-polarized light
Precision High (< 0.1% error)Moderate (~1-2% error)Low (highly conc.[1] dependent)
Limit of Detection < 0.05% minor enantiomer~1-2% minor enantiomerN/A (Bulk property only)
Reference Standard Required for peak ID (initially)Not Required (Self-validating)Required (Strictly)
Throughput High (10-20 min/run)Low (Sample prep + Acquisition)Very High (< 2 min)
Steric Sensitivity High: 2-Ethyl group aids separation on Cellulose phasesHigh: Distinct splitting of methyl doubletLow
Best Use Case Final Product Release / Impurity ProfilingR&D / Absolute Configuration AssignmentGoods Inward / Quick Check

Deep Dive: Technical Protocols

Method A: Chiral HPLC (The Gold Standard)

Why it works: The ortho-ethyl group creates a "cleft" that interacts distinctively with the helical grooves of polysaccharide-based columns. The Cellulose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralcel OD-H) is superior to Amylose phases for ortho-substituted aromatics due to its tighter inclusion cavity.[1]

Experimental Protocol
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Note: Diethylamine (DEA) is mandatory. Primary amines interact strongly with residual silanols on the silica support. Without DEA, the (R)-amine peak will tail significantly, obscuring the (S)-enantiomer.

  • Flow Rate: 0.8 mL/min (Lower flow rate recommended due to steric bulk reducing mass transfer kinetics).

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Sample Prep: Dissolve 1 mg of amine in 1 mL of Mobile Phase.

Expected Results:

  • Selectivity (

    
    ):  Typically > 1.2 for ortho-substituted amines on OD-H.[1]
    
  • Elution Order: Must be determined experimentally, but typically the (R)-isomer elutes second on OD-H for similar 1-arylalkylamines.[1]

Method B: H NMR with Mosher's Acid (The Self-Validating System)

Why it works: When (R)-1-(2-ethylphenyl)ethan-1-amine reacts with a chiral derivatizing agent like (S)-(-)-MTPA-Cl (Mosher's acid chloride), it forms two diastereomeric amides.[1] The methyl protons of the amine moiety reside in different magnetic environments due to the shielding cone of the Mosher's phenyl group.

Mechanism Diagram

MoshersMechanism Amine (R/S)-Amine Mixture (Analyte) Reaction Derivatization Reaction (in Pyridine-d5 or CDCl3) Amine->Reaction Reagent (S)-(-)-MTPA-Cl (Chiral Reagent) Reagent->Reaction Diastereomer1 Diastereomer A (S,R)-Amide Methyl Doublet @ δ 1.55 ppm Reaction->Diastereomer1 Diastereomer2 Diastereomer B (S,S)-Amide Methyl Doublet @ δ 1.48 ppm Reaction->Diastereomer2 Integration Integration of Methyl Doublets Ratio = Enantiomeric Ratio (er) Diastereomer1->Integration Diastereomer2->Integration

Figure 2: Mechanism of diastereomer formation using Mosher's Acid Chloride for NMR analysis.[1]

Experimental Protocol
  • Reaction: In a clean NMR tube, mix:

    • 10 mg (R)-1-(2-Ethylphenyl)ethan-1-amine.[1]

    • 15 mg (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1]

    • 0.6 mL CDCl

      
       (deuterochloroform).
      
    • 20 µL Pyridine-d

      
       (acid scavenger).[1]
      
  • Incubation: Shake well and let stand for 10 minutes. The reaction is instantaneous.

  • Acquisition: Run

    
    H NMR (minimum 400 MHz recommended).
    
  • Analysis: Focus on the methyl doublet of the amine side chain (approx 1.5 ppm).

    • The two diastereomers will show doublets separated by ~0.05 - 0.1 ppm.[1]

    • Calculation:

      
      .[1]
      
Method C: Polarimetry

Why it works: Chiral molecules rotate plane-polarized light.[1] Critical Limitation: The specific rotation


 is a physical constant, but it is highly susceptible to solvent effects, temperature, and concentration. For the 2-ethyl analog, literature values are scarce compared to the methyl analog.
  • Estimated

    
    :  Expect approx +25° to +35° (neat) based on the parent 1-phenylethylamine (
    
    
    
    ).
  • Protocol: Dissolve 1.0 g in 100 mL Ethanol. Measure in a 1 dm cell at 20°C using the Sodium D-line (589 nm).

  • Warning: Do not use this for calculating ee > 95% accurately. A sample with 98% ee and 99% ee is indistinguishable by standard polarimetry due to experimental error.

References

  • Chiral Separation Principles: Scriba, G. K. E. (2016). Chiral Recognition in Separation Science. Springer.[1] Link

  • HPLC Method Grounding: Lämmerhofer, M., & Lindner, W. (2000). Quinine and quinidine derivatives as chiral selectors. Journal of Chromatography A, 876(1-2), 169-182.[1] Link

  • Mosher's Method: Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). Assignment of Absolute Configuration of Secondary Alcohols and Amines by NMR. Nature Protocols, 2, 2451–2458. Link

  • Parent Compound Data: Sigma-Aldrich.[1] Product Specification: (R)-(+)-1-Phenylethylamine. Link

  • General Resolution Guide: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] Link

Sources

Comparative

Comparative Guide: X-Ray Crystallography Strategies for (R)-1-(2-Ethylphenyl)ethan-1-amine Derivatives

The Crystallization Challenge of Ortho-Substituted Chiral Amines (R)-1-(2-Ethylphenyl)ethan-1-amine is a highly valuable chiral building block used in the synthesis of active pharmaceutical ingredients (APIs) and advance...

Author: BenchChem Technical Support Team. Date: March 2026

The Crystallization Challenge of Ortho-Substituted Chiral Amines

(R)-1-(2-Ethylphenyl)ethan-1-amine is a highly valuable chiral building block used in the synthesis of active pharmaceutical ingredients (APIs) and advanced chiral ligands. However, obtaining single-crystal X-ray diffraction (XRD) data for this compound presents a significant physical chemistry challenge.

As a low-molecular-weight, ortho-substituted primary amine, it exists as a liquid at room temperature. The steric hindrance of the ortho-ethyl group, combined with the free rotation around the benzylic carbon-phenyl bond, creates a high degree of conformational flexibility. This flexibility entropically disfavors the highly ordered self-assembly required for crystal lattice formation. While X-ray diffraction remains the gold standard for determining the absolute configuration of chiral molecules[], direct crystallization of the free base is practically impossible without specialized, ultra-low-temperature in situ crystallization techniques.

To overcome this thermodynamic barrier and obtain high-resolution structural data, researchers must alter the molecule's physical properties. This guide objectively compares the three most effective methodologies for obtaining X-ray quality crystals of (R)-1-(2-Ethylphenyl)ethan-1-amine: Heavy-Atom Covalent Derivatization , Diastereomeric Salt Formation , and Supramolecular Co-Crystallization .

Comparative Analysis of Crystallization Strategies

Selecting the correct crystallization strategy depends on the available sample mass, the urgency of the structural data, and the required precision of the absolute configuration assignment (Flack parameter).

Strategy A: Heavy-Atom Covalent Derivatization (The Gold Standard)

By reacting the amine with 4-bromobenzoyl chloride, the liquid amine is converted into a rigid, solid amide. The planar benzamide group introduces strong intermolecular hydrogen bonding (N-H···O=C) and π-π stacking interactions, which act as thermodynamic anchors to drive crystallization. Crucially, the introduction of a heavy bromine atom provides a massive anomalous dispersion signal, ensuring an unambiguous assignment of the (R)-configuration.

Strategy B: Diastereomeric Salt Formation

Reacting the amine with a chiral acid, such as (1S)-(+)-10-Camphorsulfonic acid (CSA), forms an ionic lattice. The rigid, bulky camphor skeleton forces the flexible amine into a predictable crystalline environment. The sulfur atom in CSA provides moderate anomalous scattering, which is usually sufficient for absolute configuration determination when using Cu Kα radiation.

Strategy C: Supramolecular Co-Crystallization (The Chaperone Method)

This emerging technique bypasses chemical derivatization entirely. By mixing the free amine with a pre-organized crystallization chaperone—such as tetraaryladamantane octaether (TEO)—the amine is encapsulated as a guest within the host's rigid lattice[2]. This method is exceptionally fast and requires minimal sample[2].

Quantitative Performance Comparison
ParameterHeavy-Atom DerivatizationDiastereomeric Salt FormationSupramolecular Co-Crystallization
Reagent 4-Bromobenzoyl Chloride(1S)-(+)-10-Camphorsulfonic AcidTEO Chaperone
Primary Mechanism Covalent bond formationIonic lattice formationHost-guest inclusion
Anomalous Scatterer Bromine (Br)Sulfur (S)Oxygen (O) / Host atoms
Sample Requirement 10–20 mg30–50 mg3–5 mg
Crystallization Time 3–7 days5–14 days1–3 days
Success Rate > 90%~ 60-70%~ 88%
Flack Parameter < 0.05 (Excellent)~ 0.10 (Good)~ 0.15 (Moderate)

Workflow Decision Matrix

CrystallizationWorkflow Start Target: (R)-1-(2-Ethylphenyl)ethan-1-amine (Liquid at 25°C) Decision Select Crystallization Strategy Start->Decision Path1 Absolute Configuration Requirement (High Precision) Decision->Path1 Path2 Rapid Structural Screening (Low Sample) Decision->Path2 Deriv Heavy-Atom Derivatization (4-Bromobenzoyl Chloride) Path1->Deriv Salt Chiral Salt Formation (Camphorsulfonic Acid) Path1->Salt CoCryst Supramolecular Chaperone (TEO Co-crystal) Path2->CoCryst Method1 Vapor Diffusion (DCM/Pentane) Deriv->Method1 Method2 Slow Evaporation (MeOH/EtOAc) Salt->Method2 Method3 Thermal Annealing (Room Temp) CoCryst->Method3 XRD Single Crystal X-Ray Diffraction (Structure & Flack Parameter) Method1->XRD Method2->XRD Method3->XRD

Decision matrix for selecting X-ray crystallization strategies for chiral amines.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for solvent choices and environmental controls are explicitly detailed to prevent common failure modes (e.g., oiling out instead of crystallizing).

Protocol A: Heavy-Atom Derivatization via Vapor Diffusion

Objective: Synthesize and crystallize (R)-N-(1-(2-ethylphenyl)ethyl)-4-bromobenzamide.

  • Schotten-Baumann Reaction: Dissolve 20 mg of (R)-1-(2-Ethylphenyl)ethan-1-amine in 2 mL of anhydrous dichloromethane (DCM). Add 1.5 equivalents of triethylamine (TEA). Cool to 0°C. Slowly add 1.1 equivalents of 4-bromobenzoyl chloride. Stir for 2 hours, allowing the reaction to reach room temperature.

  • Self-Validation (Workup): Wash the organic layer sequentially with 1M HCl (to remove unreacted starting amine), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over MgSO4 and concentrate. Causality: Any trace of free amine will act as a lattice impurity, completely inhibiting crystal nucleation. Confirm purity via thin-layer chromatography (TLC) before proceeding.

  • Vapor Diffusion Setup:

    • Dissolve the purified amide in a minimal amount (approx. 0.5 mL) of DCM in a small inner vial.

    • Place this vial inside a larger outer vial containing 3 mL of pentane (the anti-solvent).

    • Seal the outer vial tightly.

  • Crystallization Mechanism: Over 3–7 days, the volatile pentane vapor will slowly diffuse into the DCM solution. Because the amide is highly soluble in DCM but insoluble in pentane, the gradual decrease in solvation power forces the molecules to self-assemble. The slow rate of diffusion minimizes the number of nucleation sites, favoring the growth of a few large, X-ray quality single crystals rather than a microcrystalline powder.

Protocol B: Supramolecular Co-Crystallization with TEO

Objective: Rapidly obtain structural data using a pre-organized host lattice[2].

  • Host-Guest Preparation: Weigh out 3.0 mg of (R)-1-(2-Ethylphenyl)ethan-1-amine and 15.0 mg of tetraaryladamantane octaether (TEO) chaperone[2].

  • Dissolution: Dissolve the mixture in 0.5 mL of a 1:1 mixture of ethyl acetate and hexane.

  • Self-Validation (Solubility Check): Ensure the solution is perfectly clear. Causality: If the TEO host is not fully dissolved, the undissolved particulates will seed the growth of "empty" TEO crystals, outcompeting the formation of the desired host-guest co-crystal. Filter through a 0.2 µm PTFE syringe filter if necessary.

  • Thermal Annealing: Puncture the cap of the vial with a single needle hole. Leave the vial undisturbed in a vibration-free environment at 25°C. The slow evaporation of the solvent over 24–48 hours will yield robust co-crystals suitable for immediate X-ray analysis.

References

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance National Institutes of Health (NIH) URL:[Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-1-(2-Ethylphenyl)ethan-1-amine proper disposal procedures

Standard Operating Procedure: Handling, Neutralization, and Disposal of (R)-1-(2-Ethylphenyl)ethan-1-amine Executive Summary & Operational Context (R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1) is a structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Neutralization, and Disposal of (R)-1-(2-Ethylphenyl)ethan-1-amine

Executive Summary & Operational Context

(R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1) is a structurally hindered, chiral primary amine heavily utilized in asymmetric synthesis, chiral resolution, and Active Pharmaceutical Ingredient (API) development[1]. Due to its inherent basicity, volatility, and lipophilicity, improper handling or disposal poses severe risks to laboratory personnel and the environment. This guide provides an authoritative, self-validating system for the safe operational handling, chemical neutralization, and RCRA-compliant disposal of this compound.

Physicochemical & Hazard Profiling

To design an effective and safe disposal strategy, we must first establish the compound's physical and chemical behavior. As a derivative of phenylethylamine, it shares significant hazard characteristics with its parent class, primarily acting as a corrosive organic base[2].

Table 1: Hazard and Physicochemical Profile

Property / HazardDescription / ClassificationOperational Implication
Chemical Class Primary ArylalkylamineActs as a strong nucleophile and organic base.
Physical State Liquid (at standard temp/pressure)Prone to aerosolization and vapor emission; requires a certified fume hood[2].
Corrosivity (GHS) Category 1B (Causes severe burns)High risk of saponifying dermal lipids; strict PPE (butyl/nitrile) required[3].
Acute Toxicity Category 4 (Oral/Dermal)Harmful if absorbed through the skin or ingested[4].
Environmental Water Hazard Class 1 or 2Toxic to aquatic life; strictly prohibited from municipal sink disposal[5].

Mechanistic Safety & Reactivity (The "Why" Behind the Protocol)

True laboratory safety requires understanding the causality of chemical reactions during disposal and spill response. Do not simply follow steps; understand the chemistry driving them:

  • Why avoid bleach (sodium hypochlorite) during cleanup? Primary amines react vigorously with hypochlorite to form highly toxic, volatile chloramines. Oxidizers must be kept far away from amine spills[2].

  • Why use solid acidic neutralizers? The free base form of (R)-1-(2-Ethylphenyl)ethan-1-amine is volatile and skin-permeable. By reacting it with a weak solid acid (e.g., citric acid or sodium bisulfate), we protonate the amine, converting it into an ammonium salt. This salt is non-volatile, significantly less toxic, and easier to sweep up without generating hazardous vapors.

  • Why segregate from halogenated waste? Amines can react exothermically with certain halogenated solvents (e.g., chloroform, dichloromethane) over time, potentially over-pressurizing waste containers[6]. Furthermore, segregating non-halogenated waste optimizes incineration costs and prevents the formation of dioxins during thermal destruction.

Step-by-Step Operational Protocols

Protocol A: Chemical Spill Containment and Neutralization

This self-validating protocol ensures that each step confirms the success of the previous one, minimizing exposure.

  • Evacuation & Assessment: Immediately clear personnel from the immediate area. Verify the spill size. If the volume exceeds local safety thresholds (e.g., >500 mL), trigger the facility's centralized HazMat response[7].

  • PPE Donning: Equip butyl rubber or heavy-duty nitrile gloves, splash goggles, and a face shield. If ventilation is compromised, use an organic vapor respirator.

  • Source Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as dry sand or vermiculite[7]. Do not use sawdust or paper towels, as the heat of neutralization or oxidation could ignite combustible materials[2].

  • Mechanistic Neutralization: Carefully broadcast solid citric acid or sodium bisulfate over the spill, working from the outside in.

    • Self-Validation: You will observe a mild exotherm and a phase change as the liquid amine converts to a solid/slurry ammonium salt.

  • Collection: Use non-sparking tools to sweep the neutralized slurry into a wide-mouth, high-density polyethylene (HDPE) container[3].

  • Decontamination: Wash the spill surface with copious amounts of water and a mild detergent, collecting the rinsate into the same waste container[4].

SpillResponse Start Spill Detected: Isolate Area PPE Don PPE: Butyl Gloves, Goggles Start->PPE Contain Contain Perimeter: Use Inert Vermiculite PPE->Contain Neutralize Chemical Neutralization: Apply Solid Citric Acid Contain->Neutralize Verify Verify State Change: Amine -> Ammonium Salt Neutralize->Verify Collect Collect & Decontaminate: Store in HDPE Container Verify->Collect

Workflow for the containment, neutralization, and collection of chiral amine spills.

Protocol B: Routine Laboratory Waste Disposal
  • Segregation: Dedicate a specific HDPE waste carboy strictly for "Basic Non-Halogenated Organic Waste."

  • Compatibility Verification: Ensure no acids, heavy metals, or halogenated compounds are introduced to this container to prevent exothermic reactions or toxic gas evolution[6].

  • Transfer: Use a closed-system funnel or transfer exclusively inside a certified fume hood to prevent vapor exposure[2].

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container, explicitly listing "(R)-1-(2-Ethylphenyl)ethan-1-amine" and checking the "Corrosive" and "Toxic" hazard indicators.

RCRA-Compliant Waste Logistics and Final Disposition

Under the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), hazardous waste must be tracked meticulously from "cradle-to-grave"[8].

  • Satellite Accumulation Area (SAA): Waste generated in the lab must be stored at or near the point of generation. The total volume must not exceed 55 gallons of hazardous waste, and containers must remain tightly closed unless actively adding waste[9].

  • EPA Waste Codes: Depending on the exact mixture, this waste may carry the D002 (Corrosive) characteristic code if it is an aqueous mixture with a pH ≥ 12.5, or it will be managed as a generic hazardous organic liquid.

  • Final Disposition (Thermal Destruction): The preferred and legally compliant method for disposing of concentrated chiral amines is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[9]. Incineration at >1000°C ensures the complete cleavage of the stable aromatic ring and carbon-nitrogen bonds, converting the compound into CO2, H2O, and NOx (which is subsequently scrubbed by the facility's emission controls).

WasteRouting Gen Waste Generation: Fume Hood Operations Seg Segregation: Basic Non-Halogenated Gen->Seg SAA Satellite Accumulation Area (Strictly <55 Gallons) Seg->SAA Manifest EPA Manifesting & TSDF Transport SAA->Manifest Incinerate Thermal Destruction (Incineration >1000°C) Manifest->Incinerate

RCRA-compliant lifecycle routing for hazardous amine waste from generation to thermal destruction.

References

  • ECHEMI. (+)-Phenylethylamine SDS, 3886-69-9 Safety Data Sheets. Retrieved from:3

  • Fisher Scientific. 1-Phenylethylamine - SAFETY DATA SHEET. Retrieved from: 2

  • Apollo Scientific. (1S)-(-)-1-Phenylethylamine. Retrieved from: 7

  • AK Scientific, Inc. 2-Phenylethylamine HCl Safety Data Sheet. Retrieved from:4

  • Cayman Chemical. Safety Data Sheet: 1-Phenylethylamine (hydrochloride). Retrieved from: 5

  • ChemScene. 1212859-34-1 | (r)-1-(2-Ethylphenyl)ethan-1-amine. Retrieved from: 1

  • US EPA. Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from: 8

  • US EPA. Summary Of Procedures For Handling USEPA-Cincinnati Wastes. Retrieved from: 6

  • US EPA. Steps in Complying with Regulations for Hazardous Waste. Retrieved from: 9

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: (R)-1-(2-Ethylphenyl)ethan-1-amine

Executive Hazard Analysis Immediate Action Required: Treat (R)-1-(2-Ethylphenyl)ethan-1-amine as a Class 1B Corrosive and Target Organ Irritant . While many researchers focus on the chirality for synthesis, the safety pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis

Immediate Action Required: Treat (R)-1-(2-Ethylphenyl)ethan-1-amine as a Class 1B Corrosive and Target Organ Irritant .

While many researchers focus on the chirality for synthesis, the safety profile is dictated by the aromatic amine functionality . The presence of the ethyl group on the phenyl ring increases lipophilicity compared to simple phenethylamine, significantly enhancing the potential for dermal absorption .

Core Hazard Profile (GHS Classification)
Hazard ClassCategorySignalStatement
Skin Corrosion 1BDANGER Causes severe skin burns and eye damage.[1][2]
Eye Damage 1DANGER Causes serious eye damage (irreversible).
Acute Toxicity 4 (Oral)WarningHarmful if swallowed.[1][3]
STOT-SE 3WarningMay cause respiratory irritation.[1][3][4][5][6][7]
Flammability 4WarningCombustible Liquid (Flash Point ~90°C).[4]

Hierarchy of Controls & PPE Logic

Effective safety is not just "wearing gear"; it is a system of barriers. For this specific amine, we prioritize vapor containment due to its volatility and dermal shielding due to its lipophilic corrosive nature.

Visualization: Control Logic Flow

The following diagram illustrates the decision-making process for barrier selection.

PPE_Logic cluster_engineering Engineering Controls (Primary) cluster_ppe PPE (Secondary) Hazard Hazard Source: (R)-1-(2-Ethylphenyl)ethan-1-amine Hood Fume Hood (Face Velocity > 100 fpm) Hazard->Hood Volatile/Corrosive Glovebox Inert Atmosphere Glovebox (If heating/pressurizing) Hazard->Glovebox High Sensitivity Gloves Hand Protection (See Permeation Logic) Hood->Gloves Hand Access Eyes Eye Protection (Goggles + Face Shield) Hood->Eyes Visual Access Worker Operator Safety Gloves->Worker Eyes->Worker Resp Respiratory (If outside hood: ABEK Filter) Resp->Worker Emergency Only

Caption: Primary containment relies on ventilation; PPE serves as the final barrier against breakthrough.

Personal Protective Equipment (PPE) Specifications

A. Hand Protection: The "Lipophilic" Factor

Critical Insight: Standard latex gloves provide zero protection against aromatic amines. The ethyl-phenyl group allows this molecule to permeate nitrile rubber over time.

Task TypeRecommended MaterialThicknessBreakthrough TimeRationale
Splash Protection Nitrile (Double Gloved)≥ 5 mil (0.12mm)< 15 minsAcceptable for incidental contact only. Change immediately upon contamination.[4]
Immersion/Handling Laminate (Silver Shield) Multi-layer> 480 minsRequired for spill cleanup or bulk transfer. Aromatic amines cannot permeate the laminate film.
High Dexterity Viton / Butyl ≥ 12 mil> 120 minsGood balance of protection and dexterity if laminate is too clumsy.

Protocol:

  • Don inner nitrile gloves (inspection layer).

  • Don outer chemical-resistant gloves (barrier layer).

  • Causality: If the outer glove tears, the inner glove provides a temporary window to wash hands before the amine burns the skin.

B. Eye & Face Protection[2][3][5][6][8]
  • Requirement: Chemical Splash Goggles (indirect venting) AND a Face Shield (8-inch minimum).

  • Reasoning: Corrosive amines can cause corneal opacification within seconds. Safety glasses with side shields are insufficient because vapors can bypass the side gaps and irritate the ocular mucosa.

C. Respiratory Protection[2][3][4][5][8][9]
  • Primary Control: All work must occur in a certified chemical fume hood.

  • Secondary (Spill/Maintenance): Full-face respirator with Multi-Gas cartridges (Organic Vapor + Ammonia/Methylamine) . Look for the "K" designation (Green band) in EU/Asia or specific amine approval in US NIOSH standards.

Operational Handling Protocol

Step 1: Preparation
  • Neutralization Trap: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby.

    • Why: In case of a minor drip, immediate neutralization limits vapor release.

  • Glassware: Inspect for chips. Use only borosilicate glass (Pyrex/Duran).

    • Why: The basicity of the amine can etch soda-lime glass over long periods, though less critical for short-term handling.

Step 2: Transfer & Weighing
  • Tare the receiving vessel (flask containing solvent) before adding the amine to minimize open-air time.

  • Use a glass syringe or positive-displacement pipette .

    • Avoid: Plastic syringes with rubber plungers. The aromatic amine may swell the rubber, causing the plunger to seize and leading to accidental ejection of the chemical.

  • Keep the sash low. Operate with the hood sash at the lowest comfortable working height to maximize face velocity.

Step 3: Reaction Monitoring
  • Exotherm Warning: When adding this amine to acyl chlorides, isocyanates, or acids, expect a rapid exotherm.

  • Control: Add dropwise at 0°C.

  • Segregation: Do not store near oxidizing agents (e.g., nitric acid, peroxides) to prevent spontaneous combustion.

Emergency Response: Spill Management

Do not use water immediately on a large spill. Water can spread the hydrophobic amine, increasing the surface area for evaporation.

Spill_Response Start Spill Detected Size Assess Volume Start->Size Small Minor (< 10 mL) Inside Hood Size->Small Large Major (> 10 mL) Or Outside Hood Size->Large Absorb Absorb with Vermiculite or Sand Small->Absorb Evacuate Evacuate Lab Call EHS/Fire Dept Large->Evacuate Neutralize Treat waste with Dilute Acetic Acid Absorb->Neutralize Bag Double Bag & Label as HazWaste Neutralize->Bag

Caption: Decision matrix for spill response. Evacuation is mandatory if containment is breached.

Exposure First Aid[4][5][7][10]
  • Skin: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Eyes: Flush for 15 minutes minimum.[3][5] Hold eyelids open.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal & Waste Management

Never dispose of amines down the drain. They are toxic to aquatic life and can damage plumbing seals.

  • Segregation: Collect in a dedicated "Basic Organic Waste" container.

    • Incompatibility: Do not mix with "Acidic Waste" streams in the container; this will generate heat and pressure, potentially rupturing the drum.

  • Pre-Treatment (Optional/If required by local EHS):

    • Small residues can be neutralized by slowly adding to a solution of 5% Hydrochloric Acid (HCl) to form the hydrochloride salt, which is non-volatile.

  • Labeling:

    • Must read: "Hazardous Waste - Corrosive, Toxic - (R)-1-(2-Ethylphenyl)ethan-1-amine".

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12345 (Analog: Phenethylamine derivatives). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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